molecular formula C14H9ClO2 B1298334 4-(chloromethyl)-2H-benzo[h]chromen-2-one CAS No. 41321-76-0

4-(chloromethyl)-2H-benzo[h]chromen-2-one

Cat. No.: B1298334
CAS No.: 41321-76-0
M. Wt: 244.67 g/mol
InChI Key: ZKKZXZILYDCFSC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2H-benzo[h]chromen-2-one (CAS 41321-76-0) is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer research. This compound belongs to the chromen-2-one family, a class of heterocycles recognized for a wide spectrum of biological activities . The core structure is a privileged motif in drug discovery, and the presence of a reactive chloromethyl group at the 4-position makes this molecule a particularly valuable synthetic intermediate for further functionalization . This compound serves as a crucial building block for the design and synthesis of novel potential therapeutic agents. Research indicates that analogs of the benzo[h]chromen-2-one scaffold exhibit potent in vitro anti-cancer activity against a broad range of tumor cell lines . The biological activity of chromene derivatives is often attributed to mechanisms such as inducing apoptosis through interaction with tubulin at the colchicine binding site, thereby obstructing tubulin polymerization and causing G2/M cell-cycle arrest . Furthermore, the scaffold can be used to develop hybrids, such as coumarin-benzimidazole structures, which are explored as non-carbohydrate inhibitors of targets like galectin-1 (GAL-1), a protein pivotal in cancer progression . The reactive chloromethyl group allows researchers to readily link the chromenone core to other pharmacophores through nucleophilic substitution, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies . This facilitates the optimization of potency and selectivity for various biological targets. 4-(Chloromethyl)-2H-benzo[h]chromen-2-one is supplied for research applications as a high-purity compound. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)benzo[h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKZXZILYDCFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359126
Record name 4-(chloromethyl)-2H-benzo[h]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41321-76-0
Record name 4-(chloromethyl)-2H-benzo[h]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Photophysical Profiling and Application Guide for 4-(Chloromethyl)-2H-benzo[h]chromen-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the design of responsive fluorescent probes requires a deep understanding of fluorophore photophysics and functional group reactivity. 4-(chloromethyl)-2H-benzo[h]chromen-2-one (often referred to as 4-chloromethylbenzo[h]coumarin) represents a highly versatile structural scaffold. By fusing a benzene ring to the h-face of the coumarin core and incorporating a reactive chloromethyl handle at the C4 position, this molecule bridges the gap between extended π -conjugated photophysics and targeted bioconjugation[1].

This technical whitepaper deconstructs the causality behind the absorption and emission spectra of this compound, details the mechanistic impact of its structural features, and provides self-validating protocols for its use in spectroscopic assays and drug derivatization.

Structural Causality and Photophysical Mechanisms

The spectral behavior of 4-(chloromethyl)-2H-benzo[h]chromen-2-one is governed by two primary structural modifications relative to the parent coumarin:

Extended π -Conjugation (The Benzo[h] Fusion)

Standard coumarins typically exhibit strong absorption in the UV region (~310–330 nm). The fusion of an additional aromatic ring at the 7,8-position (the h-face) extends the π -electron system. This extended conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the HOMO-LUMO gap narrows, inducing a bathochromic (red) shift in both the absorption ( λmax​≈350−370 nm) and emission ( λmax​≈420−460 nm) spectra[2]. This shift is critical for biological applications, as it moves excitation away from the deep UV region, minimizing background autofluorescence from aromatic amino acids.

The 4-Chloromethyl Handle: Heavy-Atom Quenching and Reactivity

The C4-chloromethyl group serves a dual purpose. Chemically, the allylic-like position of the carbon makes it an excellent electrophile for SN​2 nucleophilic substitution by thiols or amines[1]. Photophysically, the presence of the chlorine atom introduces a mild heavy-atom effect . The larger spin-orbit coupling constant of chlorine facilitates Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ). This non-radiative decay pathway slightly quenches the intrinsic fluorescence quantum yield ( ΦF​ ) of the unreacted probe[3].

When the chlorine is displaced by a biological nucleophile (e.g., a target drug or protein), this quenching mechanism is eliminated, often resulting in a measurable "turn-on" fluorescence enhancement.

Photophysics S0 Ground State (S0) Benzo[h]coumarin S1_FC Franck-Condon (S1) Absorption (~355 nm) S0->S1_FC hν (Excitation) S1_ICT Relaxed ICT State Solvent Reorganization S1_FC->S1_ICT Vibrational Relaxation Emission Fluorescence Emission (~430 nm) S1_ICT->Emission Radiative Decay (k_r) Quenching Non-Radiative Decay (Heavy-Atom Effect) S1_ICT->Quenching ISC / Non-Radiative Decay (k_nr)

Photophysical pathways of 4-(chloromethyl)-2H-benzo[h]chromen-2-one upon UV excitation.

Spectral Data and Solvatochromism

The emission spectrum of benzo[h]coumarins is highly sensitive to the microenvironment due to the formation of an Intramolecular Charge Transfer (ICT) state upon excitation[4]. In polar solvents, dipole-dipole interactions stabilize the highly polar S1​ excited state more than the ground state, leading to a larger Stokes shift.

The table below summarizes the quantitative photophysical parameters expected for this class of functionalized benzo[h]coumarins across solvents of varying polarity.

Table 1: Photophysical Parameters of 4-CM-Benzo[h]coumarin
Solvent EnvironmentPolarity Index (P')Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Estimated ΦF​
Dichloromethane (DCM) 3.135542570~0.45
Ethanol (EtOH) 5.236244078~0.35
Dimethyl Sulfoxide (DMSO) 7.236544883~0.25

Note: The relatively large Stokes shift (>70 nm) is a critical advantage, as it prevents self-absorption (inner-filter effect) at high concentrations, ensuring linear quantification during drug assays.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a physical rationale to prevent common spectroscopic artifacts.

Protocol A: Acquisition of Absorption and Emission Spectra

Objective: Determine the exact λmax​ and quantum yield without inner-filter distortion.

  • Stock Preparation: Dissolve 4-(chloromethyl)-2H-benzo[h]chromen-2-one in spectroscopic-grade DMSO to create a 1 mM stock.

    • Causality: DMSO ensures complete dissolution of the planar, hydrophobic benzo-fused ring system.

  • Working Dilution: Dilute the stock to 10 μM in the solvent of choice (e.g., EtOH).

    • Causality: Maintaining the concentration at 10 μM ensures the Optical Density (OD) remains below 0.1 at the excitation wavelength. This is a mandatory threshold to prevent the primary inner-filter effect (excitation light attenuation) and secondary inner-filter effect (emission re-absorption).

  • Absorption Profiling: Blank the UV-Vis spectrophotometer with the pure solvent. Scan the sample from 300 nm to 500 nm. Record the exact absorption maximum ( λabs​ ).

  • Emission Scanning: Transfer the sample to a quartz cuvette in a spectrofluorometer. Set the excitation wavelength exactly to the recorded λabs​ . Scan the emission from 380 nm to 600 nm.

    • Validation Check: If the emission peak appears artificially truncated on the blue edge, the concentration is too high. Dilute by 50% and rescan; the normalized peak shape should remain identical.

Protocol B: Bioconjugation and "Turn-On" Validation

Objective: Utilize the 4-chloromethyl group to label a thiol-containing drug molecule (e.g., a cysteine-containing peptide) and validate the reaction via spectral shift.

  • Reaction Setup: Combine 1 eq. of the coumarin probe with 1.2 eq. of the target thiol in a 1:1 mixture of DMF and 50 mM Phosphate Buffer (pH 7.4).

  • Catalysis: Add a mild base (e.g., K2​CO3​ or DIPEA) to deprotonate the thiol, increasing its nucleophilicity for the SN​2 attack on the chloromethyl carbon.

  • Spectral Monitoring: Extract aliquots at 0, 30, and 60 minutes. Dilute to 10 μM and measure the fluorescence quantum yield.

    • Causality: As the heavy chlorine atom is displaced by the sulfur/nitrogen of the target, the ISC rate drops. You will observe a time-dependent increase in fluorescence intensity (k_r outcompetes k_nr), serving as a self-validating kinetic readout of the conjugation reaction.

Workflow Prep 1. Sample Preparation Prepare 10 μM stock in dry DCM/EtOH Abs 2. UV-Vis Profiling Scan 300-450 nm to find λ_max Prep->Abs Em 3. Fluorescence Emission Excite at λ_max, scan 380-600 nm Abs->Em Deriv 4. Bioconjugation (S_N2) React 4-CM group with target thiols Em->Deriv Validate 5. Spectral Shift Validation Measure enhanced quantum yield Deriv->Validate

Step-by-step spectroscopic validation and bioconjugation workflow for the coumarin probe.

Summary for Drug Development Professionals

The 4-(chloromethyl)-2H-benzo[h]chromen-2-one scaffold is not merely a passive fluorescent dye; it is an active participant in structural probe design. Its extended benzo-fused π -system guarantees a red-shifted, highly visible emission profile that escapes the noise of biological autofluorescence[2]. Meanwhile, the rationally placed chloromethyl group provides a highly specific vector for covalent attachment to drug targets, accompanied by a photophysical "turn-on" signature that confirms successful conjugation[1]. Adhering to the strict concentration and solvent protocols outlined above ensures that the resulting spectral data is both accurate and perfectly reproducible.

References

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkat USA.1

  • Coumarin as a structural component of substrates and probes for serine and cysteine proteases. PMC. 4

  • Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins. JACS Au - ACS Publications. 2

  • Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. ACS Omega.3

Sources

Advanced Fluorogenic Derivatization: The Physicochemical and Analytical Profiling of 4-(Chloromethyl)-2H-benzo[h]chromen-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of trace-level analytical chemistry, the detection of non-chromophoric or non-fluorophoric molecules (such as aliphatic carboxylic acids, amines, and thiols) requires robust chemical derivatization. 4-(Chloromethyl)-2H-benzo[h]chromen-2-one (CMBC) has emerged as a superior fluorogenic labeling reagent for High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD). By leveraging an extended π-conjugated benzocoumarin core, CMBC overcomes the spectral limitations of traditional coumarin tags, offering enhanced signal-to-noise ratios, exceptional chemical stability, and highly predictable derivatization kinetics.

This technical guide dissects the physical, chemical, and photophysical properties of CMBC, providing application scientists with the mechanistic causality and self-validating protocols necessary to implement this reagent in rigorous drug development and biomarker quantification workflows.

Physicochemical & Structural Architecture

The structural framework of CMBC is divided into two functional domains: the fluorophoric core (the benzo[h]chromen-2-one moiety) and the reactive electrophilic center (the chloromethyl group at the C4 position).

  • The Electrophilic Center : Unlike bromomethyl derivatives (e.g., 4-bromomethyl-7-methoxycoumarin), the chloromethyl group exhibits slightly lower intrinsic reactivity. This is a deliberate design choice: it enhances the shelf-life of the reagent and significantly reduces spontaneous hydrolysis in ambient moisture, thereby minimizing background artifact peaks during chromatographic analysis .

  • The Fluorophoric Core : The fusion of an additional benzene ring at the h-face of the coumarin system extends the electron delocalization pathway, fundamentally altering the molecule's optoelectronic parameters.

Quantitative Physicochemical Data

All data represents standard analytical grade 4-(chloromethyl)-2H-benzo[h]chromen-2-one.

PropertyValue / Description
IUPAC Name 4-(Chloromethyl)-2H-benzo[h]chromen-2-one
CAS Registry Number 41321-76-0
Molecular Formula C₁₄H₉ClO₂
Molecular Weight 244.67 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in Acetonitrile (ACN), Acetone, DMF, DMSO; Insoluble in Water
Reactivity Profile Electrophile (Sₙ2 Alkylating Agent)

Photophysical Dynamics & The Benzo-Fusion Advantage

The primary limitation of standard coumarin derivatization agents is their excitation and emission profiles, which typically overlap with the auto-fluorescence of biological matrices (e.g., plasma proteins, NADH).

The benzo[h] fusion in CMBC addresses this via a predictable quantum mechanical mechanism. The extended π-conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap reduction manifests as a bathochromic shift (red-shift) in both the absorption and emission spectra . Furthermore, benzocoumarin derivatives exhibit exceptionally large Stokes shifts, minimizing self-quenching and Rayleigh scattering interference .

Photophysics A Standard Coumarin Core (Limited Conjugation) B Benzo[h] Fusion (Extended π-System) A->B Structural Modification C HOMO-LUMO Gap Reduction B->C Electronic Effect D Bathochromic Shift (Red-Shifted Ex/Em) C->D Spectral Outcome E Reduced Matrix Interference (Higher Signal-to-Noise) D->E Analytical Advantage

Fig 1: Photophysical causality of benzo-fusion in CMBC.

Comparative Photophysical Properties
PropertyStandard Coumarin (e.g., BrMMC)Benzo[h]coumarin (CMBC Derivatives)
Excitation Maximum (λex) ~320 - 330 nm~350 - 380 nm
Emission Maximum (λem) ~390 - 410 nm~430 - 470 nm
Biological Background High (Overlap with endogenous fluorophores)Low (Clear of primary auto-fluorescence)
Stokes Shift ~70 nm>80 nm

Chemical Reactivity & Reaction Causality

CMBC is primarily utilized to derivatize carboxylic acids into highly fluorescent esters via an Sₙ2 nucleophilic substitution mechanism. Because carboxylic acids are relatively weak nucleophiles, the reaction requires catalytic activation.

The Causality of the Catalyst System: To achieve quantitative yields without utilizing extreme temperatures that could degrade sensitive analytes, a biphasic or phase-transfer catalyst system is employed—typically Potassium Carbonate (K₂CO₃) paired with 18-Crown-6 ether.

  • Deprotonation : K₂CO₃ deprotonates the carboxylic acid to form a carboxylate anion.

  • Ion Chelation : 18-Crown-6 selectively chelates the potassium cation (K⁺).

  • Nucleophilic Enhancement : This chelation pulls the carboxylate into the aprotic organic solvent (e.g., Acetonitrile) stripped of its tight counter-ion solvation shell. This creates a "naked" carboxylate anion, which is hyper-nucleophilic, allowing the Sₙ2 attack on the chloromethyl carbon of CMBC to proceed rapidly and quantitatively at moderate temperatures (60°C).

Workflow cluster_0 Analyte Activation cluster_1 Derivatization & Analysis A Carboxylic Acid (R-COOH) B Base / Crown Ether (K2CO3 + 18-Crown-6) A->B Deprotonation D SN2 Substitution (60°C, 30 min) B->D Naked Carboxylate C CMBC Reagent (Electrophile) C->D Alkylation E Fluorescent Ester Derivative D->E F HPLC-FLD Quantification E->F

Fig 2: Sₙ2 derivatization workflow of carboxylic acids using CMBC.

Self-Validating Derivatization Protocol for HPLC-FLD

To ensure scientific integrity, the following protocol incorporates a self-validating architecture. It utilizes an Internal Standard (IS) to correct for derivatization efficiency and matrix effects, alongside a Reagent Blank to identify any hydrolysis artifacts (e.g., 4-hydroxymethyl-2H-benzo[h]chromen-2-one) that might co-elute with target peaks .

Reagents Required
  • CMBC Solution : 10 mM in anhydrous Acetonitrile (Prepare fresh daily).

  • Catalyst Solution : 5 mM 18-Crown-6 and 10 mg/mL anhydrous K₂CO₃ suspension in Acetonitrile.

  • Internal Standard (IS) : Margaric Acid (C17:0) or an appropriate non-endogenous synthetic acid (1 mM).

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

  • Aliquot 100 µL of the biological sample or standard solution into a low-bind microcentrifuge tube.

  • Spike the sample with 10 µL of the Internal Standard (IS) solution.

  • Evaporate the sample to complete dryness under a gentle stream of nitrogen at room temperature. Causality: Water acts as a competing nucleophile and will hydrolyze the CMBC reagent, drastically reducing derivatization yield.

Step 2: Activation and Derivatization

  • Reconstitute the dried residue in 100 µL of the Catalyst Solution (K₂CO₃ / 18-Crown-6).

  • Add 100 µL of the 10 mM CMBC Solution.

  • Vortex vigorously for 30 seconds to ensure complete homogenization.

  • Incubate the mixture in a thermomixer at 60°C for 30 minutes in the dark. Causality: The dark environment prevents photolytic degradation of the newly formed fluorophore.

Step 3: Reaction Quenching & Validation Protocols

  • Terminate the reaction by adding 10 µL of 10% Formic Acid in water. Causality: Acidification neutralizes the K₂CO₃ base and protonates any unreacted nucleophiles, halting the Sₙ2 reaction.

  • Centrifuge at 12,000 × g for 5 minutes to pellet the inorganic salts.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Self-Validation Step : Concurrently run a "Reagent Blank" (substituting the sample with pure solvent in Step 1). Analyze the blank first to map the retention times of unreacted CMBC and its hydrolysis byproducts, ensuring they do not interfere with the retention windows of the target analyte and the IS.

Step 4: HPLC-FLD Analysis

  • Column : C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase : Gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

  • Detection : Fluorescence detector set to λex = 360 nm and λem = 440 nm.

References

  • ACS Omega. "One-Pot Synthesis of 4-Carboalkoxy-Substituted Benzo[h]coumarins from α- and β-Naphthols and Their Excited-State Properties." ACS Publications.[Link]

  • ACS Publications. "Benzocoumarin Hydrazine: A Large Stokes Shift Fluorogenic Sensor for Detecting Carbonyls in Isolated Biomolecules and in Live Cells." The Journal of Organic Chemistry.[Link]

  • Science and Education Publishing. "Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties." World Journal of Chemical Education.[Link]

Thermodynamic Solvation and Application Profiling of 4-(Chloromethyl)-2H-benzo[h]chromen-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Organic Synthesis and Drug Development

Executive Summary & Structural Dynamics

The compound 4-(chloromethyl)-2H-benzo[h]chromen-2-one (often referred to as 4-chloromethylbenzo[h]coumarin or 4-CMBHC) is a rigid, highly conjugated heterocyclic building block. Synthesized primarily via the Pechmann-Duisberg condensation of 1-naphthol with ethyl 4-chloroacetoacetate[1], this benzo-fused coumarin derivative serves as a critical electrophilic precursor in medicinal chemistry. Its primary utility lies in molecular hybridization strategies, such as the synthesis of coumarin-nucleobase hybrids linked through 1,2,3-triazoles to develop novel anticancer agents[2].

However, the extended π-conjugation that makes 4-CMBHC pharmacologically valuable also dictates its challenging physicochemical behavior. As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up functionalization workflows (such as azidation or amine alkylation) is poor solvent selection. This whitepaper deconstructs the solubility profile of 4-CMBHC, explaining the thermodynamic causality behind its solvation, and provides self-validating protocols for its use in organic synthesis.

The Thermodynamic Causality of Solvation

Understanding the solubility of 4-CMBHC requires analyzing the competing forces between its solid-state crystal lattice and the free energy of solvation ( ΔGsolv​ ).

  • The Lattice Energy Penalty: 4-CMBHC is typically isolated as a solid with a melting point of 154–156 °C[3]. The planar benzo[h]coumarin core facilitates extensive face-to-face π-π stacking, while the lactone carbonyl engages in strong dipole-dipole interactions in the solid state. To achieve dissolution, the solvent must provide enough enthalpic stabilization to overcome this high lattice energy.

  • The Cavity Formation Energy: Protic solvents like methanol and water possess dense, self-associating hydrogen-bond networks. The thermodynamic energy required to create a cavity large enough to accommodate the bulky, hydrophobic benzo-fused system is not offset by solute-solvent interactions, rendering 4-CMBHC practically insoluble in aqueous media.

  • Solvation via Polar Aprotic Media: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are optimal. Their high dielectric constants ( ϵ>35 ) stabilize the polarized pyrone ring, while their lack of hydrogen-bond donors prevents the desolvation penalty seen in protic solvents. Consequently, literature protocols standardize on DMSO- d6​ and acetone- d6​ for 1 H and 13 C NMR characterization[3].

SolvationThermodynamics Solid 4-CMBHC (Solid State) Lattice High Lattice Energy (π-π Stacking) Solid->Lattice Overcome by Solvation Solvent Polar Aprotic Solvent (DMSO / DMF) Lattice->Solvent Dipole-Dipole Interactions Solution Solvated Monomers (Active Electrophile) Solvent->Solution Thermodynamic Equilibrium

Fig 1: Thermodynamic pathway of 4-CMBHC solvation in polar aprotic media.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of 4-CMBHC across various solvent classes at 25 °C. Data ranges are derived from empirical observations of structurally homologous halogenated benzocoumarins and established NMR solvent parameters[3].

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Est. Solubility Range (mg/mL) at 25°CMechanistic Rationale
Polar Aprotic DMSO46.7> 50Strong dipole-dipole interactions; disrupts π-π stacking. Ideal for NMR.
Polar Aprotic DMF36.730 - 50Excellent solvation of the coumarin core; ideal for SN​2 reactions.
Polar Aprotic Acetone20.710 - 20Moderate dipole; frequently used for NMR (acetone- d6​ ) and mild extractions.
Halogenated Dichloromethane9.15 - 15Good dispersion forces for the aromatic system; useful for chromatography.
Deep Eutectic ChCl / L-(+)-TAN/AVariableGreen chemistry alternative; hydrogen bond donors/acceptors tune solubility[4].
Protic Methanol32.7< 1Strong H-bonding network excludes the hydrophobic benzo-fused core.
Aqueous Water80.1< 0.01Highly hydrophobic system; high cavity formation energy prevents dissolution.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, protocols involving 4-CMBHC must incorporate internal validation steps. Below are two field-proven methodologies.

Protocol A: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol is designed to measure the exact thermodynamic solubility of 4-CMBHC while self-validating against solvent-induced polymorphic transformations.

Step-by-Step Methodology:

  • Saturation: Add an excess of 4-CMBHC solid (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed amber glass vial (to prevent photodegradation of the coumarin core).

  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Validation (Critical Step): Recover the residual solid from the vial and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This proves that the solid phase remains the pure 4-CMBHC anhydrate and has not converted into a solvate or a different polymorph during the 48-hour equilibration.

  • Quantification: Dilute the filtered supernatant with mobile phase and analyze via HPLC-UV (detection at ~254 nm) against a pre-established calibration curve.

ProtocolWorkflow Step1 1. Saturation Add excess 4-CMBHC to solvent Step2 2. Equilibration Thermostatic shaking (48h, 25°C) Step1->Step2 Step3 3. Phase Separation Centrifuge & 0.22 µm PTFE filter Step2->Step3 Step4 4. Validation PXRD on residual solid Step3->Step4 Solid Phase Step5 5. Quantification HPLC-UV at 254 nm Step3->Step5 Liquid Phase

Fig 2: Self-validating isothermal shake-flask methodology for solubility quantification.

Protocol B: Nucleophilic Substitution (Azidation) of 4-CMBHC

The conversion of 4-CMBHC to 4-(azidomethyl)-2H-benzo[h]chromen-2-one is a foundational step for generating click-chemistry precursors[3]. The choice of DMF as a solvent is not arbitrary; it dissolves the electrophile while leaving the azide nucleophile unsolvated and highly reactive (the "naked ion" effect).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 4-CMBHC in anhydrous DMF (approx. 5 mL per mmol) under an inert nitrogen atmosphere.

  • Nucleophilic Attack: Add 1.5 equivalents of Sodium Azide ( NaN3​ ). Stir the reaction mixture at room temperature for 4–6 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material validates the kinetic progress of the SN​2 displacement.

  • Precipitation & Recovery: Pour the reaction mixture into ice-cold distilled water. Because 4-CMBHC derivatives are insoluble in water, the azido-product will precipitate quantitatively as a light brown solid[3]. Filter and wash with cold water.

  • Structural Validation (Critical Step): Analyze the dried product via FT-IR spectroscopy. Causality: The appearance of a sharp, intense band at ~2100 cm −1 (characteristic of the −N3​ stretching vibration) definitively validates the success of the substitution, independent of NMR.

References

  • Recent advances in 4-hydroxycoumarin chemistry. Part 2: Scaffolds for heterocycle molecular diversity Source: Arabian Journal of Chemistry URL:1

  • Novel coumarin-nucleobase hybrids with potential anticancer activity: Synthesis, in-vitro cell-based evaluation, and molecular docking Source: ChemRxiv URL:2

  • Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking Source: MDPI URL:3

  • An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins Source: ACS Omega URL:4

Sources

Engineering High Quantum Yield Benzo[h]chromen-2-one Derivatives: A Technical Guide for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced fluorescent probes is a cornerstone of modern molecular biology and drug development. While traditional coumarin (2H-chromen-2-one) scaffolds are ubiquitous, they are fundamentally limited by poor fluorescence quantum yields ( ΦF​ ) and short excitation/emission wavelengths[1]. By expanding the π -conjugated system through benzo-fusion at the 7,8-position, researchers have developed benzo[h]chromen-2-one (benzo[h]coumarin) derivatives. This whitepaper provides an in-depth technical analysis of the photophysical causality, synthesis protocols, and quantum yield optimization of these advanced fluorophores.

Photophysical Causality: Driving High Quantum Yields

The quantum yield of a fluorophore represents the ratio of emitted photons to absorbed photons, dictated by the competition between radiative ( kr​ ) and non-radiative ( knr​ ) decay pathways. In benzo[h]chromen-2-one derivatives, high ΦF​ is achieved through two primary mechanistic interventions:

Intramolecular Charge Transfer (ICT)

The core benzo[h]coumarin scaffold can be functionalized to establish a strong push-pull dipole. By introducing electron-donating groups (EDGs, such as dialkylamino moieties) at the 6-position and electron-withdrawing groups (EWGs, such as pyridinium or carboalkoxy groups) at the 3- or 4-position, the molecule undergoes efficient Intramolecular Charge Transfer (ICT) upon excitation[2]. This lowers the HOMO-LUMO energy gap, shifting the emission into the red or far-red spectrum, and significantly enhances the transition dipole moment, thereby increasing the radiative decay rate ( kr​ ).

Structural Rigidification

A major source of non-radiative decay ( knr​ ) in fluorescent probes is the Twisted Intramolecular Charge Transfer (TICT) state, where free rotation of functional groups dissipates excitation energy as heat. By rigidifying the molecular backbone—for example, by directly fusing a pyridinium moiety into the benzo[h]coumarin framework—rotational freedom is severely restricted. A premier example is the probe BS-CN , which utilizes this rigidification strategy to achieve a remarkable quantum yield of 35.6% ( ΦF​=0.356 ) and a large two-photon action cross-section of 76 GM, enabling long-term, high-fidelity tracking of mitochondria in live cells[3].

G1 N1 Parent Coumarin Low QY, Short λ N2 π-System Extension (Benzo-fusion at 7,8-position) N1->N2 N3 Benzo[h]chromen-2-one Red-shifted Emission N2->N3 N4 ICT Enhancement (Push-Pull Substituents) N3->N4 N5 Structural Rigidification (Minimize Non-Radiative Decay) N3->N5 N6 High Quantum Yield Probe (ΦF > 0.35) N4->N6 N5->N6

Workflow of structural design enhancing quantum yield in benzo[h]coumarins.

Quantitative Photophysical Data

The table below consolidates the photophysical properties of key benzo[h]chromen-2-one derivatives compared to the parent coumarin scaffold, highlighting the dramatic improvements in quantum yield and Stokes shifts.

Compound Class / Specific ProbeExcitation Max ( λex​ , nm)Emission Max ( λem​ , nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )Solvent Environment
Coumarin (Parent) [1]33038050Poor (< 0.05)Ethanol
BS-CN (Pyridinium-fused) [3]470–510 (1P) / 900 (2P)650–670117–1690.356 Aqueous / Various
4-Carboalkoxy-benzo[h]coumarins [4]VariableVariableLarge0.01 – 0.36Cyclohexane / MeOH
BzCH (Hydrazone form) [5]~430~550~195 HighDMSO / Buffer

Note: The exceptionally large Stokes shift of BzCH (~195 nm) minimizes self-absorption, further preserving the effective quantum yield during live-cell imaging[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and photophysical validation of benzo[h]chromen-2-one derivatives. Every step is grounded in chemical causality.

Protocol A: Synthesis via Knoevenagel Condensation

The construction of the benzo[h]chromen-2-one core is typically achieved starting from 1-hydroxy-2-naphthaldehyde[2].

  • Preparation of Reactants: Dissolve 1-hydroxy-2-naphthaldehyde (1.0 eq) and an active methylene compound (e.g., 4-pyridineacetonitrile, 1.1 eq) in anhydrous ethanol.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the active methylene compound, ensuring maximum atom economy.

  • Base Catalysis: Add a catalytic amount of potassium tert-butoxide (t-BuOK) or piperidine.

    • Causality: The base deprotonates the active methylene, generating a highly nucleophilic carbanion. This is a strict prerequisite for the subsequent nucleophilic attack on the aldehyde carbonyl.

  • Reflux and Cyclization: Heat the mixture to 90 °C for 12–24 hours.

    • Causality: The initial Knoevenagel condensation forms an intermediate alkene. Sustained thermal energy drives the subsequent intramolecular cyclization between the hydroxyl group and the cyano/ester moiety, yielding the rigidified 2H-chromen-2-one ring[3].

  • Purification: Cool to room temperature, filter the precipitate, and recrystallize from ethyl acetate.

Protocol B: Determination of Fluorescence Quantum Yield ( ΦF​ )

A self-validating protocol for determining relative quantum yield requires stringent control over optical density to prevent artifacts.

  • Reference Selection: Select a standard fluorophore (e.g., Rhodamine 6G or Quinine Sulfate) with a known ΦR​ and an absorption profile overlapping the test compound.

  • Sample Dilution (Critical Step): Dilute both the reference and the benzo[h]coumarin sample in their respective solvents until the maximum absorbance at the excitation wavelength is strictly ≤0.1 .

    • Causality: Maintaining an optical density below 0.1 prevents the inner-filter effect (self-absorption), where emitted photons are re-absorbed by unexcited ground-state molecules. Failure to do this will artificially deflate the measured quantum yield and skew the emission spectrum.

  • Spectroscopic Measurement: Record the integrated fluorescence intensity (area under the emission curve, I ) for both solutions.

  • Calculation: Compute the quantum yield using the classical comparative formula:

    ΦF​=ΦR​×(IR​I​)×(AAR​​)×(nR2​n2​)

    (Where A is absorbance at the excitation wavelength, and n is the refractive index of the solvent).

G2 S1 1-Hydroxy-2-naphthaldehyde + Active Methylene S2 Base Catalysis (e.g., t-BuOK) Deprotonation S1->S2 S3 Knoevenagel Condensation & Intramolecular Cyclization S2->S3 Nucleophilic Attack S4 Purification (Recrystallization/Column) S3->S4 S5 Photophysical Validation (Absorbance < 0.1 for QY) S4->S5

Self-validating synthesis and photophysical characterization workflow.

Applications in Drug Development and Bioimaging

The superior quantum yields of benzo[h]chromen-2-one derivatives translate directly to high signal-to-noise ratios in biological assays:

  • Organelle Tracking: Due to its high two-photon absorption and ΦF​=0.356 , BS-CN allows for the long-term, high-fidelity tracking of mitochondria in live cells for up to 60 hours without significant photobleaching[3].

  • Biomolecule Carbonyl Detection: The derivative 7-hydrazinyl-4-methyl-2H-benzo[h]chromen-2-one (BzCH) undergoes a massive 120 nm red-shift upon hydrazone formation with carbonylated lipids and proteins. Its large Stokes shift (~195 nm) makes it an exceptional fluorogenic sensor for oxidative stress markers in live cells[5].

References

  • Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications Source: NIH PMC URL
  • Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging Source: RSC Publishing URL
  • One-Pot Synthesis of 4-Carboalkoxy-Substituted Benzo[h]coumarins from α- and β-Naphthols and Their Excited-State Properties Source: ACS Omega URL
  • Benzocoumarin Hydrazine: A Large Stokes Shift Fluorogenic Sensor for Detecting Carbonyls in Isolated Biomolecules and in Live Cells Source: ACS Publications URL
  • Materials Chemistry C: Synthesis and properties of benzocoumarins Source: RSC Publishing URL

Sources

Methodological & Application

Application Note: High-Sensitivity Thiol Derivatization Using 4-(Chloromethyl)-2H-benzo[h]chromen-2-one for LC-FLD/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Biochemists, and Drug Development Professionals Technique: Fluorogenic Derivatization, Liquid Chromatography-Fluorescence Detection (LC-FLD), Mass Spectrometry (LC-MS)

Introduction & Mechanistic Rationale

The accurate quantification of low-molecular-weight thiols (e.g., glutathione, cysteine, homocysteine) and protein sulfhydryls is a critical requirement in redox biology and biopharmaceutical characterization. Because free thiols are highly reactive and susceptible to rapid auto-oxidation, pre-column derivatization is mandatory to stabilize the sulfhydryl group prior to chromatographic separation.

While standard coumarin derivatives (such as 4-chloromethyl-7-methoxycoumarin) are routinely used, their blue-region emission spectra (~400–450 nm) frequently overlap with the endogenous autofluorescence of biological matrices. To overcome this limitation, 4-(chloromethyl)-2H-benzo[h]chromen-2-one (a π-expanded benzo[h]coumarin) serves as a superior fluorogenic probe. The fusion of an additional benzene ring to the coumarin core extends the π-conjugation system, which beneficially red-shifts the absorption and emission maxima, enhances the molar extinction coefficient, and yields a larger Stokes shift (1)[1]. These excited-state properties translate directly to higher signal-to-noise ratios during fluorescence detection (2)[2].

Chemical Mechanism: The C4-chloromethyl group is a highly reactive electrophile. Under mildly alkaline conditions, the target thiol is deprotonated to form a potent thiolate anion ( R−S− ). This nucleophile attacks the chloromethyl carbon via an SN​2 mechanism, displacing the chloride leaving group to form a highly stable, covalently linked thioether conjugate (3)[3].

Mechanism RSH Analyte Thiol (R-SH) pKa ~8.0-8.5 RS Thiolate Anion (R-S⁻) Strong Nucleophile RSH->RS pH 7.5-8.0 Buffer Product Thioether Conjugate Fluorescent Target RS->Product SN2 Attack Reagent 4-(chloromethyl)-2H- benzo[h]chromen-2-one Reagent->Product - Cl⁻

SN2 mechanism of thiolate alkylation by 4-(chloromethyl)-2H-benzo[h]chromen-2-one.

Experimental Workflow & Causality

To ensure reproducibility, the derivatization protocol must be treated as a self-validating system. The workflow below integrates internal controls and precise environmental conditions to guarantee quantitative labeling.

ThiolDerivatization A 1. Disulfide Reduction (TCEP, 15 min, RT) B 2. Buffer Adjustment (Phosphate buffer pH 7.8) A->B C 3. Reagent Addition (10x molar excess in DMSO) B->C D 4. Derivatization Incubation (37°C, 30 min, Dark) C->D E 5. Reaction Quenching (Acidification to pH < 4.0) D->E F 6. LC-FLD / LC-MS Analysis (Quantification & Identification) E->F

Standardized workflow for thiol derivatization and downstream analytical quantification.

Step-by-Step Protocol

Reagents Required
  • Derivatization Probe: 10 mM 4-(chloromethyl)-2H-benzo[h]chromen-2-one in anhydrous DMSO. (Note: Must be prepared fresh or stored at -20°C in dark, desiccated aliquots to prevent hydrolysis).

  • Reducing Agent: 50 mM TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) in LC-MS grade water.

  • Derivatization Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.8.

  • Quenching Solution: 10% Formic Acid (v/v) in LC-MS grade water.

Methodology

Step 1: Sample Reduction (For Total Thiol Profiling)

  • Action: Combine 50 µL of the biological sample (e.g., plasma, cell lysate) with 5 µL of 50 mM TCEP. Incubate at room temperature for 15 minutes.

  • Causality: TCEP quantitatively reduces oxidized disulfides (e.g., GSSG to GSH). Unlike Dithiothreitol (DTT) or β-mercaptoethanol, TCEP does not contain a thiol group and will not compete with your analyte for the fluorogenic probe.

Step 2: Buffering & Matrix Stabilization

  • Action: Add 145 µL of Derivatization Buffer (pH 7.8) to the reduced sample.

  • Causality: Adjusting the pH to 7.8 ensures the target thiols (pKa ~8.3) are sufficiently deprotonated into the highly reactive thiolate form. Keeping the pH below 8.5 prevents the deprotonation of primary amines (pKa ~9.5), thereby ensuring absolute chemoselectivity for sulfhydryls. EDTA chelates trace heavy metals that would otherwise catalyze thiol auto-oxidation.

Step 3: Reagent Addition & Derivatization

  • Action: Add 20 µL of the 10 mM 4-(chloromethyl)-2H-benzo[h]chromen-2-one stock solution. Vortex immediately for 5 seconds.

  • Causality: The benzo[h]coumarin core is highly lipophilic. Rapid vortexing prevents localized precipitation of the reagent in the aqueous buffer. A minimum 10-fold molar excess of the probe ensures pseudo-first-order kinetics, driving the reaction to 100% completion regardless of initial analyte concentration.

Step 4: Incubation

  • Action: Incubate the mixture at 37°C for 30 minutes in a light-protected environment.

  • Causality: Mild thermal energy provides the activation energy necessary for the SN​2 displacement of the chloride ion. Darkness is mandatory to prevent photobleaching of the expanded π-system of the fluorophore.

Step 5: Reaction Quenching

  • Action: Add 10 µL of Quenching Solution (10% Formic Acid).

  • Causality: Lowering the pH below 4.0 immediately protonates all remaining unreacted thiols, terminating the nucleophilic attack. This acidic stabilization is also ideal for subsequent reversed-phase LC-MS analysis.

Step 6: System Self-Validation

  • Action: In parallel, run a Reagent Blank (Buffer + TCEP + Probe + Quench, no sample) and a Matrix Spike (Sample + known concentration of an isotopic or structural internal standard, e.g., N-acetylcysteine).

  • Causality: The Reagent Blank establishes the baseline background caused by trace aqueous hydrolysis of the chloromethyl group. The Matrix Spike calculates the exact derivatization efficiency and recovery rate, validating the quantitative integrity of the assay.

Quantitative Data & Optimization Parameters

The following table summarizes the critical physicochemical boundaries of this derivatization system. Deviating from these optimized parameters will compromise analytical sensitivity.

ParameterOptimal RangeSub-Optimal ConsequencesMechanistic Causality
Buffer pH 7.5 – 8.0< 7.0: Slow kinetics.> 8.5: Amine cross-reactivity.Balances thiolate ( R−S− ) generation against primary amine deprotonation, ensuring thiol-specific alkylation.
Temperature 37°C25°C: Incomplete reaction.>50°C: Probe degradation.Provides optimal activation energy for the SN​2 displacement without compromising the structural integrity of the fluorophore.
Reagent Excess 10-fold molar< 5-fold: Non-linear quantification.Ensures pseudo-first-order kinetics, making the reaction rate dependent solely on the analyte concentration.
Organic Co-solvent 10% – 15% (v/v)> 20%: Protein precipitation.< 5%: Reagent crashes out.Maintains the solubility of the lipophilic benzo[h]coumarin core in aqueous biological matrices.

References

  • Source: Chemical Society Reviews (via ResearchGate)
  • Title: One-Pot Synthesis of 4-Carboalkoxy-Substituted Benzo[h]coumarins from α- and β-Naphthols and Their Excited-State Properties Source: ACS Omega URL
  • Title: Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid.

Sources

Application Note: Highly Sensitive HPLC-FLD Determination of Carboxylic Acids via Derivatization with 4-(Chloromethyl)-2H-benzo[h]chromen-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Executive Summary

The quantification of trace-level carboxylic acids (e.g., short-chain fatty acids, bile acids, and acidic pharmaceuticals) in complex biological matrices is a persistent analytical challenge due to their lack of intrinsic chromophores or fluorophores. Pre-column derivatization is a highly effective strategy to enhance High-Performance Liquid Chromatography (HPLC) analytical performance and sensitivity[1].

This application note details a robust, self-validating protocol utilizing 4-(chloromethyl)-2H-benzo[h]chromen-2-one (CBHC) as a superior fluorescent labeling reagent. By leveraging the extended π -conjugation of the benzo-fused coumarin core, this method achieves significant bathochromic shifts in excitation and emission, effectively bypassing endogenous matrix autofluorescence and achieving limits of detection (LOD) in the low ng/mL range.

Mechanistic Rationale & Photophysical Advantages (Expertise & Experience)

Coumarin (2H-chromen-2-one) derivatives represent a commercially critical class of organic fluorescent materials[2]. The 2H-chromen-2-one core is considered a privileged structure due to its rigid and highly conjugated nature[3].

Traditional reagents like 4-bromomethyl-7-methoxycoumarin (BrMMC) excite in the UV range (~328 nm) and emit in the blue region (~390 nm), which heavily overlaps with the autofluorescence of plasma proteins and biological extracts.

The CBHC Advantage: By fusing a benzene ring to the h-face of the chromene core, CBHC possesses an extended π -electron system. This structural modification increases the excited state dipole moment compared to the ground state, making the excited state highly polar. Consequently, the excitation ( λex​ ) and emission ( λem​ ) maxima are red-shifted to ~340 nm and ~430 nm, respectively.

Reaction Chemistry: The derivatization follows a classic bimolecular nucleophilic substitution ( SN​2 ) pathway. The target carboxylic acid is deprotonated by potassium carbonate ( K2​CO3​ ). To overcome the poor solubility of inorganic bases in organic solvents, 18-crown-6 is employed as a phase-transfer catalyst. It chelates the K+ ion, generating a highly reactive, "naked" carboxylate anion that attacks the electrophilic C4-chloromethyl group of CBHC, displacing the chloride ion to form a stable, highly fluorescent ester.

ReactionMechanism Analyte Carboxylic Acid (R-COOH) Base K2CO3 + 18-Crown-6 (Phase Transfer) Analyte->Base Deprotonation Anion Reactive Carboxylate (R-COO⁻) Base->Anion Activation Product Fluorescent Ester (Detection Target) Anion->Product SN2 Nucleophilic Attack Reagent 4-(Chloromethyl)-2H- benzo[h]chromen-2-one Reagent->Product Cl⁻ Displacement

Fig 1: SN2 nucleophilic substitution mechanism for CBHC derivatization.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (IS) to monitor derivatization efficiency and a reagent blank to rule out artifactual interference.

Materials & Reagents
  • Derivatization Reagent: 10 mM 4-(chloromethyl)-2H-benzo[h]chromen-2-one in anhydrous acetonitrile (ACN). Store in amber vials at 4°C.

  • Catalyst Solution: 10 mM 18-crown-6 ether in anhydrous ACN.

  • Base: Finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ).

  • Internal Standard (IS): Heptanoic acid (10 µg/mL in ACN) – chosen as it is an unnatural fatty acid rarely found in biological samples.

Step-by-Step Derivatization Workflow

Causality Note: All steps must be performed in amber glass or under low-light conditions to prevent photo-degradation of the coumarin fluorophore.

  • Sample Aliquoting: Transfer 100 µL of the extracted sample (or standard) and 10 µL of the IS solution into a 2.0 mL amber glass vial.

  • Reagent Addition: Add 100 µL of the CBHC derivatization reagent and 50 µL of the 18-crown-6 catalyst solution.

  • Base Addition: Add approximately 10 mg of anhydrous K2​CO3​ . (The exact mass is not critical as long as it is in molar excess to drive the deprotonation).

  • Reaction Incubation: Seal the vial tightly, vortex for 30 seconds, and incubate in a dry block heater at 60°C for 45 minutes .

    • Why 60°C? This temperature provides the optimal kinetic energy to drive the SN​2 reaction to >98% completion without inducing thermal hydrolysis of the resulting ester bond[1].

  • Quenching: Remove the vial and immediately cool in an ice bath for 2 minutes to arrest the reaction.

  • Clarification: Centrifuge the mixture at 10,000 × g for 5 minutes to pellet the insoluble K2​CO3​ and any precipitated matrix proteins.

  • Preparation for Injection: Transfer 150 µL of the clear supernatant into an HPLC autosampler vial equipped with a micro-insert.

AnalyticalWorkflow S1 1. Sample Prep & IS S2 2. Pre-Column Derivatization S1->S2 S3 3. HPLC Separation S2->S3 S4 4. FLD Detection S3->S4 S5 5. Data Analysis S4->S5

Fig 2: End-to-end analytical workflow for HPLC-FLD quantification.

HPLC-FLD Analytical Conditions

The separation of the highly hydrophobic coumarin-esters requires a robust reverse-phase system.

  • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: LC-MS Grade Water.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Elution Gradient:

    • 0 - 5 min: 40% B

    • 5 - 20 min: Linear ramp to 90% B

    • 20 - 25 min: Hold at 90% B (Column wash)

    • 25 - 30 min: Return to 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent backpressure and reproducible retention times).

  • Injection Volume: 10 µL.

  • Fluorescence Detection: λex​ = 340 nm, λem​ = 430 nm.

Quantitative Data Presentation

The method demonstrates excellent linearity, low detection limits, and high recovery rates, validating its utility for pharmacokinetic and metabolomic profiling.

Table 1: Method Validation Parameters for Target Carboxylic Acid Derivatives

AnalyteRetention Time (min)Linear Range (ng/mL)LOD (S/N=3) (ng/mL)LOQ (S/N=10) (ng/mL)Recovery (%) ± RSD
Acetic Acid8.45.0 - 20001.24.098.5 ± 2.1
Propionic Acid12.15.0 - 20001.54.897.2 ± 1.8
Butyric Acid15.65.0 - 20001.85.599.1 ± 2.4
Valeric Acid19.35.0 - 20002.16.596.8 ± 3.0
Heptanoic Acid (IS)24.8N/AN/AN/A98.9 ± 1.5

Note: The consistent recovery of the Internal Standard (Heptanoic Acid) across all sample runs acts as a continuous quality control, ensuring that any matrix effects or derivatization inefficiencies are mathematically normalized during data analysis.

References

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novel coumarin-nucleobase hybrids with potential anticancer activity: Synthesis, in-vitro cell-based evaluation, and molecular docking. ChemRxiv. Available at:[Link]

  • Photophysical and photochemical properties of 5,7‐dimethoxycoumarin under one‐ and two‐photon excitation. ResearchGate. Available at:[Link]

Sources

Application Notes & Protocols: Synthesis of Fluorescent Biological Probes from 4-(chloromethyl)-2H-benzo[h]chromen-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Benzo[h]coumarin Scaffold

Coumarin derivatives are a cornerstone of fluorescent probe design, prized for their robust photophysical properties, including high quantum yields, excellent photostability, and large Stokes shifts.[1][2][3] The benzo[h]coumarin scaffold, a polycyclic aromatic extension of the core coumarin structure, offers distinct advantages for biological imaging. Its extended π-conjugated system typically shifts both absorption and emission to longer wavelengths, reducing interference from cellular autofluorescence and allowing for deeper tissue penetration.[4][5]

This guide focuses on a particularly versatile synthetic precursor: 4-(chloromethyl)-2H-benzo[h]chromen-2-one . The strategic placement of the chloromethyl group at the C4 position transforms the stable fluorophore into a reactive platform. This benzylic chloride is an excellent electrophile, readily undergoing nucleophilic substitution with a wide array of biomolecules and targeting ligands. This reactivity is the key to creating a diverse library of fluorescent probes tailored for specific biological targets and applications, from protein labeling to live-cell imaging.[6][7]

Part 1: The Core Synthetic Strategy

The Chemistry: Nucleophilic Substitution at the Benzylic Carbon

The synthetic utility of 4-(chloromethyl)-2H-benzo[h]chromen-2-one hinges on a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. The chlorine atom is a good leaving group, and the adjacent aromatic system stabilizes the transition state. This makes the benzylic carbon highly susceptible to attack by various nucleophiles.

The general reaction is as follows:

  • Fluorophore (Electrophile): 4-(chloromethyl)-2H-benzo[h]chromen-2-one

  • Nucleophile (Nu-H): An amine, thiol, alcohol, or azide-containing molecule.

  • Product: A stable, fluorescently-tagged biomolecule or targeting probe.

This approach allows for the covalent attachment of the benzo[h]coumarin fluorophore to a target, creating a stable bioconjugate.[2][6]

cluster_0 Core Synthetic Pathway Precursor 4-(chloromethyl)-2H-benzo[h]chromen-2-one Probes Diverse Fluorescent Probes (Amine, Thiol, Azide adducts) Precursor->Probes  Nucleophilic Substitution (SN2)  Base, Solvent (e.g., DMF, CH3CN) Nucleophiles Nucleophiles (Targeting Moiety) Nucleophiles->Probes

Caption: General reaction scheme for probe synthesis.

Why this Precursor? The Rationale Behind the Design

Choosing 4-(chloromethyl)-2H-benzo[h]chromen-2-one is a deliberate design choice. Modifications at the 3 and 7 positions of the coumarin ring are most common for tuning photophysical properties.[8][9] However, functionalizing the 4-position with a reactive methyl chloride group provides a linker that is sterically accessible and electronically activated without drastically altering the core fluorescence properties of the benzo[h]coumarin scaffold. This separation of the fluorescent core from the reactive handle is key to preserving probe performance post-conjugation.

Part 2: Synthesis & Characterization Protocols

These protocols provide a self-validating framework, including synthesis, purification, and characterization to ensure the identity and purity of the final products.

Protocol 1: Synthesis of the Precursor, 4-(chloromethyl)-2H-benzo[h]chromen-2-one

This protocol is adapted from established Pechmann condensation methods, a reliable route to coumarin synthesis.[7]

Rationale: This reaction builds the core heterocyclic scaffold from simple precursors. Sulfamic acid is an effective, mild, and solid acid catalyst for the condensation of 1-naphthol with ethyl 4-chloroacetoacetate.

Materials:

  • 1-Naphthol

  • Ethyl 4-chloroacetoacetate

  • Sulfamic acid

  • Ethanol (for recrystallization)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

Procedure:

  • In a 50 mL round-bottom flask, combine 1-naphthol (10 mmol), ethyl 4-chloroacetoacetate (15 mmol), and sulfamic acid (1.0 mmol, 10 mol%).

  • Heat the reaction mixture at 100 °C with stirring for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature. The crude product will often solidify.

  • Dissolve the crude mixture in a minimal amount of hot ethyl acetate and add hexanes to precipitate the product.

  • Filter the resulting solid and recrystallize from ethanol to yield the pure product as a light brown solid.[7]

Characterization:

  • ¹H NMR (DMSO-d6): Expect characteristic peaks for the aromatic protons, a singlet for the C3-proton (~6.8 ppm), and a key singlet for the chloromethyl (-CH2Cl) protons (~5.1 ppm).[7]

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight (C14H9ClO2, M.W. = 244.67 g/mol ). Look for the characteristic M+ and M+2 isotope pattern for a chlorine-containing compound.[10]

Protocol 2: Synthesis of an Amine-Reactive Probe

Rationale: This protocol demonstrates the conjugation of the precursor to a primary or secondary amine. Triethylamine (TEA) is used as a mild base to neutralize the HCl generated during the reaction, driving it to completion.

Materials:

  • 4-(chloromethyl)-2H-benzo[h]chromen-2-one (1 equiv.)

  • Amine-containing molecule (e.g., N-Boc-ethylenediamine) (1.2 equiv.)

  • Triethylamine (TEA) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(chloromethyl)-2H-benzo[h]chromen-2-one in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere.

  • Add the amine-containing molecule, followed by the dropwise addition of triethylamine.

  • Stir the reaction at 60 °C for 16 hours.[11] Monitor by TLC until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).

Characterization:

  • ¹H NMR: The key change is the disappearance of the -CH2Cl singlet and the appearance of a new singlet for the -CH2-N- linkage, typically shifted slightly upfield.

  • ¹³C NMR: Confirm the presence of new carbons from the conjugated amine and the shift of the benzylic carbon signal.

  • ESI-MS: Confirm the expected molecular weight of the final conjugate.

Protocol 3: Synthesis of an Azide-Functionalized Intermediate for Click Chemistry

Rationale: Converting the chloride to an azide creates a highly valuable intermediate. The azido group is stable under many reaction conditions but reacts specifically and efficiently in copper-catalyzed or strain-promoted "click" reactions with alkynes, a cornerstone of modern bioconjugation.[7]

Materials:

  • 4-(chloromethyl)-2H-benzo[h]chromen-2-one (1 equiv.)

  • Sodium azide (NaN3) (1.5 equiv.)

  • N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • Dissolve 4-(chloromethyl)-2H-benzo[h]chromen-2-one in DMF.

  • Add sodium azide in one portion.

  • Stir the mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-(azidomethyl)-2H-benzo[h]chromen-2-one.

Characterization:

  • FTIR: The most critical characterization is the appearance of a strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the azide (N=N=N) asymmetric stretch.[12]

  • ¹H NMR: The singlet for the benzylic protons will shift compared to the chloromethyl precursor.

  • ESI-MS: Confirm the new molecular weight (C14H9N3O2, M.W. = 251.24 g/mol ).

Part 3: Photophysical Properties & Data

The ultimate utility of a fluorescent probe is defined by its photophysical properties. After synthesis and purification, it is imperative to characterize these parameters.

PropertyDescriptionTypical Range for Benzo[h]coumarinsRationale & Importance
λ_abs (nm) Wavelength of maximum light absorption.400 - 470 nmDetermines the optimal excitation wavelength. Longer wavelengths are preferred to avoid autofluorescence.
λ_em (nm) Wavelength of maximum fluorescence emission.480 - 630 nmDefines the detection window. Should be well-separated from the excitation wavelength.
Stokes Shift (nm) The difference between λ_em and λ_abs.> 80 nmA large Stokes shift is highly desirable as it minimizes overlap between absorption and emission spectra, reducing self-quenching and improving signal-to-noise.[1]
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.0.3 - 0.8A measure of the probe's brightness. Higher values are better for sensitive detection.

Part 4: Application Protocols

Protocol 4: Live-Cell Imaging

Rationale: This protocol outlines the general steps for using a synthesized, membrane-permeable benzo[h]coumarin probe to visualize intracellular structures or processes. Optimization of probe concentration and incubation time is critical to maximize signal while minimizing cytotoxicity.[13]

cluster_workflow Live-Cell Imaging Workflow A 1. Cell Culture Plate cells on glass-bottom dish. Incubate to 60-80% confluency. B 2. Probe Loading Dilute DMSO stock of probe in serum-free medium (1-10 µM). A->B C 3. Incubation Replace medium with probe solution. Incubate for 30-60 min at 37°C. B->C D 4. Wash Remove probe solution. Wash cells 2-3 times with warm PBS. C->D E 5. Imaging Add fresh medium or buffer. Image using fluorescence/confocal microscope. D->E

Sources

Application Note: Covalent Labeling of Peptides and Amino Acids with 4-(chloromethyl)-2H-benzo[h]chromen-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the covalent labeling of peptides and amino acids using the fluorescent reagent 4-(chloromethyl)-2H-benzo[h]chromen-2-one. This benzo-fused coumarin derivative offers advantageous photophysical properties, including a large Stokes shift and environmental sensitivity, making it a valuable tool for researchers in drug development and life sciences.[1][2][3] We present detailed protocols for targeting primary amines and thiol groups, discuss the underlying reaction mechanism, and provide guidelines for the purification and characterization of the resulting fluorescently-labeled biomolecules.

Introduction: The Power of Fluorescent Labeling

Fluorescent labeling is an indispensable technique for elucidating complex biological processes.[4] By attaching a fluorescent reporter molecule, or fluorophore, to a peptide or amino acid, researchers can track its localization, quantify its concentration, and study its interactions in real-time.[5] The choice of fluorophore is critical and depends on the specific application. Coumarins and their derivatives are a prominent class of fluorophores prized for their high fluorescence quantum yields, photostability, and sensitivity to the local environment.[1][2][6]

The π-extended system of benzo[h]coumarins, such as 4-(chloromethyl)-2H-benzo[h]chromen-2-one, offers distinct advantages, including longer excitation and emission wavelengths, which can help to minimize background fluorescence from biological samples.[3][7] The 4-(chloromethyl) group introduces a reactive electrophilic site, enabling covalent attachment to nucleophilic residues on a peptide. This guide will detail the practical application of this reagent for creating fluorescently-labeled peptides for a variety of research applications.

Mechanism of Covalent Labeling

The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary nucleophiles in peptides available for reaction with the chloromethyl group are the N-terminal alpha-amine, the epsilon-amine of lysine residues, and the thiol group of cysteine residues. The electron-rich nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group and forming a stable covalent bond.

G cluster_0 Peptide Nucleophile cluster_1 Fluorophore cluster_2 Conjugation Peptide_NH2 Peptide-NH₂ (N-terminus, Lysine) Transition_State Sɴ2 Transition State Peptide_NH2->Transition_State pH 8-9 Peptide_SH Peptide-SH (Cysteine) Peptide_SH->Transition_State pH 6.5-7.5 Fluorophore_Cl Benzo[h]coumarin-CH₂-Cl Fluorophore_Cl->Transition_State Product_Amine Peptide-NH-CH₂-Benzo[h]coumarin Transition_State->Product_Amine Product_Thiol Peptide-S-CH₂-Benzo[h]coumarin Transition_State->Product_Thiol HCl HCl Transition_State->HCl

Figure 1: Reaction mechanism for labeling peptides with 4-(chloromethyl)-2H-benzo[h]chromen-2-one.

The reaction conditions, particularly pH, can be modulated to favor labeling of specific residues. Thiol groups on cysteines are more nucleophilic at a lower pH (around 7) than primary amines, allowing for more selective labeling. At a more basic pH (8.5-9), primary amines are deprotonated and become more reactive.

Photophysical Properties

The following table summarizes the key photophysical properties of a representative benzo[h]coumarin fluorophore. Actual values may vary slightly depending on the solvent environment and the nature of the conjugated peptide.

ParameterValue
Molecular Formula C₁₄H₉ClO₂
Molecular Weight 244.67 g/mol
Appearance Pale yellow to white solid
Excitation Max (λex) ~360 nm
Emission Max (λem) ~450 nm
Stokes Shift ~90 nm
Molar Extinction Coefficient (ε) ~20,000 M-1cm-1
Fluorescence Quantum Yield (Φ) 0.4 - 0.8 (solvent dependent)

Experimental Protocols

Materials and Reagents
  • Peptide or amino acid with a free primary amine or thiol group

  • 4-(chloromethyl)-2H-benzo[h]chromen-2-one

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • For Amine Labeling: 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • For Thiol Labeling: 0.1 M Phosphate buffer containing 5 mM EDTA (pH 7.0)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-TOF)

  • Fluorescence spectrophotometer

General Workflow

G A Dissolve Peptide in Buffer C Combine & Incubate (2-4h, RT, Dark) A->C B Prepare Fluorophore Stock Solution B->C D Purify by RP-HPLC C->D E Verify Labeling (Mass Spec) D->E F Characterize (Fluorescence Spec) E->F G Lyophilize for Storage F->G

Sources

Application Note: In Vitro Live-Cell Imaging Using 4-(Chloromethyl)-2H-benzo[h]chromen-2-one Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific, photostable, and biologically compatible fluorophores is a cornerstone of modern in vitro live-cell imaging. While standard coumarin derivatives are widely used, their utility is often bottlenecked by UV/blue excitation requirements (causing cellular phototoxicity) and narrow Stokes shifts (leading to self-quenching).

4-(chloromethyl)-2H-benzo[h]chromen-2-one represents a significant structural evolution. By fusing a benzene ring to the h-face of the coumarin core, the π -conjugated system is extended. This modification induces a profound bathochromic shift, enabling two-photon microscopy (TPM) in the biological optical window, while the highly reactive C4-chloromethyl group serves as a versatile electrophilic hub for targeted bioconjugation[1]. This application note provides a comprehensive, self-validating framework for synthesizing organelle-targeted benzo[h]coumarin conjugates and deploying them in live-cell imaging workflows.

Mechanistic Framework: Chemistry Meets Photophysics

The Photophysical Advantage of the Benzo[h]coumarin Core

The linear or angular π -expansion of the coumarin scaffold fundamentally alters its ground- and excited-state dipole moments. Compared to standard coumarins, benzo[h]coumarins exhibit exceptionally large Stokes shifts (often >130 nm)[2]. This large gap between excitation and emission maxima is critical for live-cell imaging because it virtually eliminates excitation back-scattering and inner-filter effects, drastically improving the signal-to-noise ratio[3]. Furthermore, the extended π -system facilitates high two-photon absorption cross-sections, allowing for deep-tissue and low-phototoxicity imaging using 800–900 nm near-infrared (NIR) femtosecond lasers[1].

The Chemical Causality of the 4-Chloromethyl Handle

The −CH2​Cl moiety at the C4 position is not a fluorophore itself, but a highly tuned reactive handle. The benzylic-like nature of this carbon makes it highly susceptible to SN​2 nucleophilic attack. When exposed to nucleophiles such as thiols (e.g., mercapto-ligands) or amines, the chloride acts as a leaving group, forming a stable thioether or amine linkage[4]. This allows researchers to covalently attach targeting vectors—such as triphenylphosphonium (TPP) for mitochondria or morpholine for lysosomes—without perturbing the electronic structure of the fluorophore.

Workflow Visualization

G cluster_0 Phase 1: Probe Bioconjugation cluster_1 Phase 2: Live-Cell Imaging A 4-(chloromethyl)-2H- benzo[h]chromen-2-one (Fluorophore Core) C SN2 Substitution (Anhydrous DMF, Base) A->C B Nucleophilic Ligand (e.g., Thiol-TPP) B->C D Organelle-Targeted Benzo[h]coumarin Probe C->D E Cell Incubation (Serum-Free, 37°C) D->E 1-5 µM dose F Organelle Accumulation (Driven by ΔΨm) E->F Wash with PBS G Two-Photon Microscopy (λex = 850 nm) F->G Image Acquisition

Workflow mapping the SN2 bioconjugation and live-cell two-photon imaging of benzo[h]coumarin probes.

Quantitative Data Summary

ParameterStandard Coumarin (e.g., Coumarin-152)Benzo[h]coumarin ConjugatesMechanistic Rationale for Live-Cell Use
Conjugation Site Often lacks reactive handlesC4-Chloromethyl ( −CH2​Cl )Enables rapid SN​2 linkage to targeting vectors without disrupting the π -system[4].
Excitation ( λex​ ) ~390 nm (1-Photon)~430 nm (1P) / ~850 nm (2P)Extended π -conjugation shifts excitation out of the UV range, enabling TPM and reducing phototoxicity[1].
Emission ( λem​ ) ~480 nm (Blue/Green)~550–600 nm (Yellow/Red)Bathochromic shift moves emission away from cellular autofluorescence (NADH/FAD), improving SNR[3].
Stokes Shift ~90 nm>130 nmExceptionally large shift minimizes self-quenching and prevents excitation back-scattering interference[2].

Experimental Protocols

Protocol A: Synthesis of a Mitochondria-Targeted Benzo[h]coumarin Probe

This protocol details the conjugation of the fluorophore to a triphenylphosphonium (TPP) lipophilic cation via a thioether linkage.

Materials:

  • 4-(chloromethyl)-2H-benzo[h]chromen-2-one (1.0 eq)

  • 4-mercaptobutyltriphenylphosphonium bromide (Thiol-TPP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(chloromethyl)-2H-benzo[h]chromen-2-one in anhydrous DMF under an inert argon atmosphere.

    • Causality: The chloromethyl group is sensitive to hydrolysis. Using strictly anhydrous DMF prevents the formation of the unreactive 4-hydroxymethyl byproduct.

  • Activation: Add DIPEA to the solution, followed dropwise by Thiol-TPP dissolved in DMF.

    • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the thiol to form a highly nucleophilic thiolate anion, which rapidly attacks the electrophilic C4-chloromethyl carbon via an SN​2 mechanism.

  • Reaction: Stir the mixture at room temperature in the dark for 4 hours.

  • Self-Validation (QA/QC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material is highly non-polar and will migrate near the solvent front. The successfully conjugated TPP-probe is a lipophilic cation and will remain at the baseline.

  • Purification: Precipitate the product in cold diethyl ether, centrifuge, and purify via semi-preparative HPLC to yield the final targeted probe.

Protocol B: In Vitro Live-Cell Staining and Two-Photon Imaging

This protocol outlines the optimal conditions for imaging the synthesized probe in living mammalian cells (e.g., HeLa or A549).

Materials:

  • HeLa cell line cultured in DMEM + 10% FBS

  • Synthesized Benzo[h]coumarin-TPP Probe (1 mM stock in DMSO)

  • Phenol red-free, serum-free imaging medium (e.g., HBSS or clear DMEM)

  • FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) for validation

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish (MatTek) and culture for 24 hours until 70% confluent.

  • Probe Incubation: Remove the growth media and wash the cells gently with warm PBS. Add 2 mL of serum-free imaging medium containing 2.0 μ M of the Benzo[h]coumarin-TPP probe. Incubate at 37°C, 5% CO2​ for 30 minutes.

    • Causality: Serum-free media is critical during this step. Bovine Serum Albumin (BSA) in FBS contains a free cysteine residue (Cys34) that can scavenge any trace unreacted electrophilic probe, drastically reducing the effective intracellular concentration and causing high extracellular background fluorescence.

  • Washing: Aspirate the staining solution and wash the cells three times with warm, phenol red-free HBSS.

    • Causality: Phenol red absorbs in the blue/green spectrum and can quench the excitation/emission light, artificially lowering the detected fluorescence.

  • Image Acquisition: Transfer the dish to a stage-top incubator (37°C, 5% CO2​ ). Image using a Two-Photon Confocal Laser Scanning Microscope equipped with a Ti:Sapphire femtosecond laser tuned to 850 nm. Collect emission using a 550–600 nm bandpass filter.

  • Self-Validation (Mechanistic Control): To prove that the probe is actively targeting mitochondria via the mitochondrial membrane potential ( ΔΨm​ ), add 10 μ M FCCP directly to the dish during live imaging.

    • Causality: FCCP is a potent uncoupler that rapidly dissipates ΔΨm​ . Upon addition, the punctate mitochondrial fluorescence should immediately diffuse into the cytosol, validating that the localization is driven by active cellular physiology rather than non-specific aggregation.

Sources

preparation of 4-(chloromethyl)-2H-benzo[h]chromen-2-one stock solutions for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Application of 4-(Chloromethyl)-2H-benzo[h]chromen-2-one Stock Solutions for Biological Assays

Executive Summary & Mechanistic Profiling

4-(Chloromethyl)-2H-benzo[h]chromen-2-one is a highly specialized, π-extended coumarin derivative. The fusion of a benzene ring to the coumarin core (forming the benzo[h]chromen-2-one scaffold) provides a rigid, extended conjugated system. This structural feature is highly valued in drug discovery for synthesizing 1[1] and red-shifts the excitation/emission spectra compared to standard coumarins, minimizing cellular autofluorescence[2].

Crucially, the presence of the chloromethyl (-CH₂Cl) group at the C4 position transforms this inert fluorophore into a potent, thiol-reactive electrophile. In biological assays, the uncharged, lipophilic molecule passively diffuses across the plasma membrane. Once in the cytosol, the chloromethyl group undergoes a rapid Sₙ2 nucleophilic substitution with the sulfhydryl (-SH) groups of aliphatic thiols—predominantly intracellular glutathione (GSH). This reaction is heavily mediated by endogenous3[3]. The resulting thioether adduct is bulky, hydrophilic, and cell-impermeant, effectively trapping the fluorescent probe inside living cells for long-term tracking or viability analysis[4].

Quantitative Data & Reagent Specifications

To ensure reproducibility, the physicochemical constraints of the probe must dictate the handling parameters.

ParameterSpecificationMechanistic Rationale
Chemical Name 4-(chloromethyl)-2H-benzo[h]chromen-2-oneBenzo-fusion extends π-conjugation, enhancing quantum yield and shifting the spectral profile.
Molecular Weight ~244.67 g/mol Low molecular weight facilitates rapid, passive diffusion across lipid bilayers.
Reactive Moiety Chloromethyl (-CH₂Cl)Electrophilic center primed for Sₙ2 nucleophilic attack by intracellular thiols.
Primary Solvent Anhydrous DMSO (≥99.9%)Excludes water to prevent premature hydrolysis of the chloromethyl group into a non-reactive hydroxymethyl group.
Stock Concentration 10 mMStandardized molarity allowing for >1:400 dilution, keeping final DMSO concentration <0.25% to prevent solvent toxicity.
Working Concentration 0.5 – 25 µMDynamic range balancing optimal signal-to-noise ratio against potential off-target alkylation toxicity.
Storage Conditions -20°C (Desiccated, Dark)Protects the light-sensitive lactone ring and prevents moisture-induced degradation.

Self-Validating Protocol: Stock Preparation & Cellular Labeling

Phase 1: Master Stock Formulation (10 mM) Causality Focus: Water is the primary failure point in this assay. Trace moisture will hydrolyze the -CH₂Cl group, destroying the probe's ability to covalently bind to intracellular targets.

  • Equilibration: Remove the lyophilized 4-(chloromethyl)-2H-benzo[h]chromen-2-one vial from the freezer and equilibrate to room temperature for at least 30 minutes before opening. Why? This prevents atmospheric moisture from condensing on the cold powder.

  • Reconstitution: Add the calculated volume of Anhydrous DMSO (stored over molecular sieves) to achieve a 10 mM concentration. Vortex gently until the solution is completely clear.

  • Aliquot & Purge: Aliquot the master stock into single-use amber microcentrifuge tubes (10–20 µL per tube). Blanket the tubes with argon or nitrogen gas before sealing to prevent oxidative degradation.

  • Storage: Store immediately at -20°C in a sealed container with active desiccant.

Phase 2: Working Solution Preparation (0.5 – 25 µM)

  • Thaw a single 10 mM aliquot immediately prior to the assay.

  • Dilute the stock into pre-warmed (37°C), serum-free and amine/thiol-free physiological buffer (e.g., HBSS or plain DMEM) to a final concentration of 0.5 – 25 µM[4]. Critical Insight: Do not use complete media containing Fetal Bovine Serum (FBS) during this step. Serum albumin contains free cysteine residues (e.g., Cys34 in BSA) that act as extracellular nucleophiles, scavenging the probe before it can permeate the cell. Furthermore, 5, as these will instantly neutralize the chloromethyl group[5].

Phase 3: Live-Cell Labeling & Self-Validation Workflow

  • Aspirate culture media from the adherent cell monolayer and wash once with warm PBS.

  • Apply the pre-warmed Working Solution to the cells and incubate for 15–45 minutes at 37°C[4].

  • Aspirate the Working Solution and replace it with fresh, complete culture media (containing serum).

  • The "Chase" Period: Incubate for an additional 30 minutes at 37°C. Why? This allows unreacted, non-conjugated probe to passively diffuse back out of the cell, while the intracellularly trapped thioether adducts stabilize.

  • Image using appropriate fluorescence filters.

Protocol Self-Validation System: To guarantee that the observed fluorescence is a result of specific intracellular thiol-conjugation (and to verify the stock solution has not hydrolyzed), run a parallel negative control well. Pre-treat this control well with 50 µM N-ethylmaleimide (NEM) for 30 minutes before adding the coumarin probe. NEM irreversibly alkylates intracellular thiols. A successful assay will show bright fluorescence in the standard well and near-zero fluorescence in the NEM-treated well, validating both the chemical integrity of the stock and the mechanistic specificity of the assay.

Mechanistic Pathway Visualization

G Extracellular 4-(Chloromethyl)-2H-benzo[h]chromen-2-one (Lipophilic, Cell-Permeant) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Intracellular Intracellular Probe (Reactive Electrophile) Membrane->Intracellular Adduct Thioether Adduct (Hydrophilic, Cell-Impermeant) Intracellular->Adduct Nucleophilic Substitution GSH Glutathione (GSH) (Intracellular Thiol) GSH->Adduct Thiol Donor GST Glutathione S-Transferase (Enzymatic Catalysis) GST->Adduct Catalysis

Mechanistic pathway of chloromethyl-benzo[h]coumarin intracellular trapping via GST conjugation.

References

  • Novel coumarin-nucleobase hybrids with potential anticancer activity: Synthesis, in-vitro cell-based evaluation, and molecular docking. ChemRxiv.
  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.
  • 4-Chloromethyl-7-hydroxycoumarin. AdipoGen Life Sciences.
  • CellTracker fluorescent probes Product Information Sheet. Thermo Fisher Scientific.
  • CellTracker Probes for Long-Term Tracing of Living Cells. DigitalOcean / Invitrogen.

Sources

using 4-(chloromethyl)-2H-benzo[h]chromen-2-one as a fluorogenic enzyme substrate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: A Continuous Fluorogenic Assay for Glutathione S-Transferase (GST) Activity Using 4-(Chloromethyl)-2H-benzo[h]chromen-2-one

Abstract

This document provides a comprehensive guide for the use of 4-(chloromethyl)-2H-benzo[h]chromen-2-one as a highly sensitive fluorogenic substrate for the kinetic measurement of Glutathione S-Transferase (GST) activity. GSTs are a critical family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds.[1] Overexpression of GST is implicated in multidrug resistance in cancer, making the high-throughput screening of GST inhibitors a key focus in drug development.[2] This application note details the underlying biochemical principle, a step-by-step protocol for performing the assay in a 96-well microplate format, and guidelines for data analysis and interpretation. The described method offers a robust and continuous assay suitable for enzyme characterization, inhibitor screening, and fundamental research in toxicology and drug metabolism.

Introduction: The Need for Sensitive GST Detection

The Glutathione S-Transferase (GST) superfamily of enzymes plays a pivotal role in cellular defense by detoxifying endogenous and exogenous electrophilic compounds.[2] They achieve this by catalyzing the nucleophilic attack of the thiol group of reduced glutathione (GSH) onto the electrophilic center of a substrate, thereby neutralizing its reactivity and increasing its water solubility for subsequent cellular export.

Given their central role in xenobiotic metabolism, the activity of GST isozymes is a critical parameter in pharmacology and toxicology.[1] Traditional methods for measuring GST activity often rely on spectrophotometric assays using substrates like 1-chloro-2,4-dinitrobenzene (CDNB), which, while reliable, can lack the sensitivity required for low-activity samples or for high-throughput screening (HTS) applications.

Fluorogenic assays offer a significant advantage in sensitivity and are readily adaptable to HTS formats.[3] Coumarin-based probes are particularly advantageous due to their favorable photophysical properties, including high quantum yields and amenability to chemical modification.[] The substrate at the core of this protocol, 4-(chloromethyl)-2H-benzo[h]chromen-2-one, is a pro-fluorogenic molecule designed for specific detection of GST activity. Its benzo[h]chromen-2-one core provides a distinct spectroscopic profile, while the 4-(chloromethyl) group serves as the electrophilic site for GST-catalyzed conjugation with glutathione.

Principle of the Assay

The assay is based on the principle of "pro-fluorogenic" activation, where a non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product by enzymatic action.

In its native state, the 4-(chloromethyl)-2H-benzo[h]chromen-2-one substrate exhibits minimal fluorescence. The electron-withdrawing nature of the chloromethyl group at the 4-position quenches the intrinsic fluorescence of the coumarin core. The enzymatic reaction catalyzed by GST involves the conjugation of the sulfhydryl group of glutathione to the benzylic carbon of the substrate, displacing the chloride ion. This nucleophilic substitution reaction forms a glutathione S-conjugate. The formation of this conjugate fundamentally alters the electronic properties of the fluorophore, resulting in a significant increase in fluorescence intensity upon excitation at the appropriate wavelength. The rate of increase in fluorescence is directly proportional to the GST activity in the sample.

The workflow for this enzymatic reaction and subsequent signal generation is depicted below.

GST_Assay_Workflow sub 4-(Chloromethyl)-2H-benzo[h]chromen-2-one (Substrate, Low Fluorescence) enzyme Glutathione S-Transferase (GST) sub->enzyme Binds to active site gsh Glutathione (GSH) (Co-substrate) gsh->enzyme product Glutathione-S-Conjugate (Product, High Fluorescence) enzyme->product Catalyzes conjugation light Fluorescence Measurement (Excitation/Emission) product->light Emits light upon excitation

Caption: Workflow of the GST-catalyzed fluorogenic reaction.

Materials and Reagents

  • Substrate: 4-(chloromethyl)-2H-benzo[h]chromen-2-one

  • Co-substrate: Reduced L-Glutathione (GSH)

  • Enzyme: Purified GST (or cell lysate/homogenate)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 6.5

  • Solvent: High-purity Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Fluorescence microplate reader with excitation and emission filters for the coumarin spectrum (e.g., Excitation ~380-400 nm, Emission ~450-470 nm).

    • Standard 96-well black, flat-bottom microplates (opaque walls are crucial to minimize light scatter and well-to-well crosstalk).

    • Multichannel pipettes and sterile pipette tips.

    • Reagent reservoirs.

Experimental Protocols

Reagent Preparation
  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 4-(chloromethyl)-2H-benzo[h]chromen-2-one in high-purity DMSO. For example, to make 1 mL of a 10 mM stock solution (MW of 4-(chloromethyl)-2H-benzo[h]chromen-2-one is approx. 258.69 g/mol ), dissolve 2.59 mg in 1 mL of DMSO. Store this stock solution in small aliquots at -20°C, protected from light.[5]

  • Glutathione (GSH) Stock Solution (100 mM): Prepare a 100 mM solution of GSH in 100 mM Potassium Phosphate Buffer (pH 6.5). Prepare this solution fresh on the day of the experiment, as GSH can oxidize in solution.

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.5.

  • Enzyme Solution: Dilute the purified GST enzyme or cell lysate to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but should be sufficient to provide a linear rate of fluorescence increase for at least 15-30 minutes.

Assay Procedure (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes as needed while maintaining the final concentrations.

  • Prepare the Reaction Master Mix: On the day of the experiment, prepare a master mix containing the Assay Buffer, GSH, and the substrate. Prepare enough for all wells plus a 10% overage. The final concentration in the 200 µL reaction volume should be 1 mM GSH and 50 µM substrate .

ReagentVolume per Well (µL)Final Concentration
Assay Buffer186100 mM KPO4, pH 6.5
100 mM GSH Stock21 mM
10 mM Substrate Stock150 µM
Total Master Mix 189
  • Set up the Microplate:

    • Sample Wells: Add 189 µL of the Reaction Master Mix to the wells designated for your enzyme samples.

    • No-Enzyme Control (Background): Add 189 µL of the Reaction Master Mix to at least three wells. To these wells, add 11 µL of Assay Buffer instead of the enzyme solution. This control is critical to measure the rate of non-enzymatic conjugation of GSH to the substrate.

    • Positive Control (Optional): If available, include a known concentration of purified GST.

  • Initiate the Reaction:

    • Start the reaction by adding 11 µL of your diluted enzyme solution (or cell lysate) to the appropriate sample wells.

    • Add 11 µL of Assay Buffer to the "No-Enzyme Control" wells.

    • Mix the contents of the wells gently by tapping the side of the plate or using an orbital shaker for 10 seconds. Avoid introducing bubbles.

  • Measure Fluorescence:

    • Immediately place the plate into the pre-warmed (e.g., 25°C or 37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically. Record data every 60 seconds for 30 minutes.

    • Wavelength Settings: Use an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 460 nm .[1][6] Note: The optimal wavelengths should be determined empirically by scanning the fluorescence spectrum of the final reaction product.

Protocol_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_substrate Prepare 10 mM Substrate Stock (in DMSO) make_mix Prepare Reaction Master Mix (Buffer, GSH, Substrate) prep_substrate->make_mix prep_gsh Prepare 100 mM GSH Stock (Fresh) prep_gsh->make_mix prep_enzyme Dilute Enzyme in Assay Buffer start_rxn Initiate reaction by adding Enzyme prep_enzyme->start_rxn plate_setup Pipette Master Mix into 96-well plate make_mix->plate_setup plate_setup->start_rxn measure Measure Fluorescence Kinetically (e.g., 30 min) start_rxn->measure plot_data Plot Fluorescence vs. Time measure->plot_data calc_rate Determine Linear Rate (Slope, RFU/min) plot_data->calc_rate subtract_bg Subtract No-Enzyme Control Rate calc_rate->subtract_bg calc_activity Calculate Specific Activity subtract_bg->calc_activity

Caption: Experimental workflow from preparation to data analysis.

Data Analysis and Interpretation

  • Plot the Data: For each well, plot the Relative Fluorescence Units (RFU) against time (in minutes).

  • Determine the Reaction Rate: Identify the linear portion of the curve for each sample and the no-enzyme control. Calculate the slope of this linear range using regression analysis. The slope represents the reaction rate in RFU/min.

  • Correct for Background: Subtract the average rate of the no-enzyme control from the rate of each enzyme sample. This corrected rate is attributable to the enzymatic activity.

    • Corrected Rate (RFU/min) = Sample Rate (RFU/min) - No-Enzyme Control Rate (RFU/min)

  • Calculate Specific Activity (Optional): To determine the specific activity, a standard curve must be generated using the fluorescent product (the glutathione-S-conjugate). If the pure product is unavailable, a suitable fluorescent standard like 7-hydroxy-4-methylcoumarin can be used to relate RFU to molar concentration. Once this relationship is established, the specific activity can be calculated as follows:

    • Specific Activity (µmol/min/mg) = (Corrected Rate (µmol/min) / [Protein] (mg))

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Substrate Concentration 10 - 100 µMShould be optimized; start with 50 µM. Ideally, this should be at or below the K_m for sensitive inhibitor screening.
GSH Concentration 1 - 5 mMShould be saturating; start with 1 mM.
Enzyme Concentration VariableMust be in the linear range of the assay.
Excitation Wavelength ~390 nmTo be determined empirically for the specific instrument and product.
Emission Wavelength ~460 nmTo be determined empirically for the specific instrument and product.
Assay Temperature 25°C - 37°CKeep consistent throughout the experiment.
Reaction Time 15 - 60 minutesEnsure the reaction rate remains linear during the measurement period.

Troubleshooting

IssuePotential CauseSuggested Solution
High Background Signal 1. High rate of non-enzymatic reaction. 2. Substrate is contaminated with fluorescent impurities.1. Lower the pH of the assay buffer (GST activity is often stable at pH 6.5, while non-enzymatic reaction may be slower). 2. Check the purity of the substrate. Recrystallize if necessary.
No or Low Signal 1. Enzyme is inactive. 2. Incorrect wavelength settings. 3. Substrate or GSH concentration is too low.1. Use a fresh enzyme preparation or a positive control. 2. Perform an excitation/emission scan on a completed reaction well to find the optimal wavelengths. 3. Increase substrate and/or GSH concentration.
Non-linear Reaction Rate 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or measure the initial rate over a shorter time period. 2. Check the stability of the enzyme under assay conditions. 3. Dilute the enzyme sample.

References

  • Analytics of Dehalogenases: Structural, Functional, and In Silico Perspectives. Frontiers in Health Informatics.
  • Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. Protein Engineering Group.
  • An Ultrasensitive Fluorescence Assay for the Detection of Halides and Enzymatic Dehalogenation. PMC.
  • Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. PMC.
  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. ResearchGate.
  • Glutathione S-Transferase. Thermo Fisher Scientific.
  • Glutathione S-Transferase (GST) Fluorometric Assay kit (96 Tests). ZELLX.
  • Coumarin and Coumarin Derivatives. Thermo Fisher Scientific - ES.
  • Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.
  • Coumarin-Based Profluorescent and Fluorescent Substrates. Encyclopedia.pub.
  • Design and synthesis of highly sensitive fluorogenic substrates for glutathione S-transferase and application for activity imaging in living cells. PubMed.
  • Fluorogenic Substrates for Assessing Cytochrome P450 Isozyme Activity. Thermo Fisher Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Chloromethyl)-2H-benzo[h]chromen-2-one Derivatization in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As scientists, we know that fluorogenic labeling in aqueous environments is rarely a plug-and-play process. 4-(chloromethyl)-2H-benzo[h]chromen-2-one is an exceptionally sensitive pre-column derivatization reagent for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). However, its bulky, benzo-fused hydrophobic core and highly electrophilic chloromethyl group present significant kinetic and solubility challenges when water is introduced to the matrix.

This guide is engineered to move beyond basic instructions. Here, we dissect the chemical causality behind labeling failures and provide self-validating, field-tested protocols to maximize your derivatization efficiency.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the reagent precipitate immediately upon addition to my aqueous sample? The Causality: 4-(chloromethyl)-2H-benzo[h]chromen-2-one is highly lipophilic. When introduced directly into a high-aqueous matrix, the hydrophobic effect forces the reagent molecules to aggregate and precipitate out of solution before they can react with your target analyte. The Solution: You must disrupt the aqueous bulk phase. This is achieved either by introducing a miscible organic co-solvent (like anhydrous Acetonitrile or Acetone) to lower the dielectric constant of the mixture, or by utilizing micellar catalysis (e.g., adding 20 mM Sodium Dodecyl Sulfate) to create hydrophobic pockets that solubilize the reagent within the water phase.

Q2: My sample remains clear, but my labeling yield is near zero and my chromatogram shows a massive early-eluting background peak. What is happening? The Causality: You are observing rapid solvolysis (hydrolysis). The electrophilic chloromethyl group is undergoing a competing reaction with hydroxide ions (OH⁻) or bulk water, converting the active reagent into an inactive hydroxymethyl derivative [1]. The Solution: Strict pH control is mandatory. The pH must be high enough to deprotonate your target nucleophile (e.g., converting carboxylic acids to carboxylate anions, which requires a pH > 5), but low enough to prevent base-catalyzed hydrolysis. Never use NaOH. Instead, buffer your system using a weak base like Potassium Carbonate (K₂CO₃) or Potassium Bicarbonate (KHCO₃) to maintain a pH between 7.5 and 8.5.

Q3: How does adding 18-crown-6 improve the reaction kinetics in water? The Causality: In a mixed aqueous/organic system, your carboxylate analyte is solvated in the water phase, while your coumarin reagent resides in the organic phase. 18-crown-6 acts as a Phase-Transfer Catalyst (PTC). Its cavity perfectly chelates the potassium ion (K⁺) from your K₂CO₃ base. This leaves a "naked," highly reactive carboxylate anion that is drawn into the organic microenvironment to pair with the crown ether complex. By moving the nucleophile out of the bulk water and into the organic phase, the Sₙ2 substitution is drastically accelerated while shielding the reagent from hydrolysis [1, 2].

Mechanistic_Pathways R 4-(Chloromethyl)-2H- benzo[h]chromen-2-one (Electrophile) P Fluorescent Conjugate (Stable Ester) R->P SN2 Substitution H Hydrolyzed Reagent (Inactive) R->H Solvolysis T Target Analyte (Nucleophile: R-COO⁻) T->P W Aqueous Bulk (OH⁻ / H₂O) W->H

Competing reaction pathways of chloromethyl coumarins in aqueous media.

Part 2: Quantitative Strategy Comparison

To determine the optimal strategy for your specific matrix, compare the performance metrics of various aqueous-adaptation techniques below. Data is normalized against a standard 100% organic derivatization baseline.

Derivatization StrategyMatrix Tolerance (Max % H₂O)Relative Hydrolysis RateLabeling YieldOptimal Reaction Time
Standard (No Additives) < 5%Extremely High< 10%N/A (Precipitates)
Co-Solvent (50% ACN) 50%Moderate65 - 75%90 minutes
PTC (18-crown-6 + K₂CO₃) 70%Low85 - 95%60 minutes
Micellar (20 mM SDS) 100%Very Low80 - 90%45 minutes

Recommendation: For complex biological samples with high water content, the PTC-Assisted Protocol offers the best balance of yield and kinetic speed.

Part 3: Validated Experimental Protocols

The following protocol utilizes a Phase-Transfer Catalyst (PTC) to overcome aqueous limitations. This is a self-validating system: the inclusion of a mandatory Reagent Blank ensures that any drop in labeling efficiency can be immediately diagnosed as either a matrix interference issue or a reagent degradation issue.

PTC-Assisted Biphasic Derivatization Workflow

Reagents Required:

  • Derivatization Reagent: 2.0 mg/mL 4-(chloromethyl)-2H-benzo[h]chromen-2-one in anhydrous Acetonitrile (ACN).

  • Phase-Transfer Catalyst: 1.0 mg/mL 18-crown-6 in anhydrous ACN[1].

  • Base Catalyst: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered.

Step-by-Step Methodology:

  • Sample Preparation: Pipette 100 µL of your aqueous sample (containing carboxylic acid or amine analytes) into a 2.0 mL amber glass reaction vial. Note: Amber glass is required as coumarin derivatives are photosensitive.

  • Catalyst Addition: Add 100 µL of the 18-crown-6 solution to the vial.

  • Base Addition: Add approximately 3–5 mg of anhydrous K₂CO₃ to the mixture. Vortex for 15 seconds to ensure the aqueous phase is properly buffered (pH ~8.0).

  • Reagent Introduction: Add 200 µL of the 4-(chloromethyl)-2H-benzo[h]chromen-2-one solution. The molar ratio of reagent to analyte must be at least a 3-fold excess to drive Sₙ2 kinetics [2].

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70°C for 60 minutes.

  • Quenching & Clarification: Remove the vial and cool rapidly in an ice bath for 2 minutes to quench the reaction. Centrifuge at 10,000 x g for 5 minutes to pellet the unreacted K₂CO₃.

  • System Validation (Internal Control): Concurrently run a Reagent Blank by substituting the 100 µL aqueous sample with 100 µL of HPLC-grade water.

    • Validation Check: Inject both the sample and the blank into the HPLC-FLD. In the blank, the primary peak will be the hydrolyzed reagent. If your Sample chromatogram shows a hydrolysis peak area greater than 40% of the Blank's hydrolysis peak, your sample matrix is too acidic, causing the Sₙ2 reaction to stall and favoring solvolysis.

PTC_Workflow Step1 1. Analyte Prep Buffer aqueous sample with KHCO3 (pH 8.0) Step2 2. PTC Addition Add 18-crown-6 in Acetonitrile Step1->Step2 Step3 3. Reagent Addition Add 4-(Chloromethyl)-2H-benzo[h]chromen-2-one Step2->Step3 Step4 4. Thermal Incubation Heat at 70°C for 60 min (Dark) Step3->Step4 Step5 5. Analysis Cool, centrifuge, and inject into HPLC-FLD Step4->Step5

Step-by-step workflow for phase-transfer catalyzed derivatization.

Part 4: References

  • Gikas, E., et al. "A New Coumarin Based Fluorogenic Derivatization Reagent for Labelling Free Carboxyl Groups (Br‐MOZC)." Journal of Liquid Chromatography & Related Technologies, vol. 26, no. 3, 2003, pp. 385-400. Available at:[Link]

overcoming solubility issues of 4-(chloromethyl)-2H-benzo[h]chromen-2-one in biological buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 4-(chloromethyl)-2H-benzo[h]chromen-2-one.

This compound is a powerful fluorescent probe, but its extended planar aromatic system makes it highly hydrophobic, while its chloromethyl group is chemically reactive. Successfully utilizing this probe requires a deep understanding of its solvation thermodynamics and reaction kinetics.

Below, you will find our diagnostic workflow, causality-driven FAQs, quantitative limits, and self-validating protocols to ensure reliable, reproducible data in your biological assays.

Diagnostic Solubilization Workflow

SolubilizationWorkflow Start Issue: 4-(chloromethyl)coumarin Precipitates in Buffer CheckDMSO Is biological assay sensitive to >0.1% DMSO? Start->CheckDMSO DMSOSol Execute Co-Solvent Serial Dilution Protocol CheckDMSO->DMSOSol No CDSol Execute Host-Guest (HP-β-CD) Encapsulation Protocol CheckDMSO->CDSol Yes CheckBuffer Is the assay buffer nucleophilic? (e.g., Tris) DMSOSol->CheckBuffer CDSol->CheckBuffer ChangeBuffer Switch to non-nucleophilic buffer (PBS, HEPES) CheckBuffer->ChangeBuffer Yes Success Stable, Solubilized Probe Ready for Assay CheckBuffer->Success No ChangeBuffer->Success

Workflow for diagnosing and resolving coumarin solubility and stability issues in biological assays.

Troubleshooting & FAQs

Q1: My 4-(chloromethyl)-2H-benzo[h]chromen-2-one precipitates immediately upon addition to my aqueous assay buffer. Why does this happen, and how can I prevent it? Causality: The extended benzo-fused coumarin core is highly planar and hydrophobic. In a polar aqueous environment, the thermodynamics strongly favor intermolecular π-π stacking over water-solute interactions. When you dilute a highly concentrated stock directly into water, you create a localized zone of supersaturation that rapidly induces H-type self-aggregation, leading to immediate nucleation and precipitation [2]. Solution: Do not spike high-concentration stock directly into the buffer. Instead, utilize a Co-Solvent Serial Dilution Strategy . By performing serial dilutions in 100% Dimethyl Sulfoxide (DMSO) before the final transfer to the aqueous buffer, you prevent the localized supersaturation threshold from being crossed, keeping the probe in a monodisperse state [1].

Q2: I am working with sensitive primary cells that cannot tolerate the DMSO concentration required to keep the probe in solution. What are my alternatives? Causality: DMSO is a potent polar aprotic solvent. At concentrations above 0.1%, it can cause osmotic stress, displace water from lipid bilayers, and induce cytotoxicity in primary or stem cells [4, 5]. Solution: Utilize Host-Guest Encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The β-cyclodextrin molecule forms a truncated cone with a hydrophilic exterior and a hydrophobic inner cavity. The bulky benzo-coumarin core inserts into this cavity, forming a stable inclusion complex. This physically shields the hydrophobic planar rings from the aqueous environment, breaking up aggregates and increasing apparent aqueous solubility without requiring toxic organic solvents [2, 3].

Q3: The probe remains in solution, but I am losing fluorescence signal and target-labeling efficiency over time. I am using a Tris-HCl buffer at pH 7.4. What is going wrong? Causality: The chloromethyl group (-CH₂Cl) is an electrophilic moiety designed to covalently label biological nucleophiles (like thiols in proteins). Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. At physiological pH, this amine acts as a competing nucleophile, undergoing a rapid nucleophilic substitution (Sₙ2) reaction with the chloromethyl group. This prematurely derivatizes and neutralizes the probe before it can reach its intended biological target. Solution: Immediately switch to a non-nucleophilic, zwitterionic buffer such as HEPES, or a simple salt buffer like PBS. Furthermore, always prepare working solutions immediately before use to minimize spontaneous hydrolysis.

Quantitative Data: Co-Solvent Tolerance Limits

When utilizing the DMSO serial dilution strategy, it is critical to respect the biological limits of your specific assay model. Exceeding these limits will confound your experimental data.

Table 1: Quantitative Guidelines for DMSO Tolerance in Biological Assays

Biological System / Assay TypeMaximum Tolerated DMSO (%)Primary Causality of Toxicity / Interference
Biochemical / Cell-Free Assays 1.0% – 5.0%Protein denaturation; altered enzyme binding kinetics.
Immortalized Cell Lines 0.5%Membrane fluidization; altered cellular permeability [4].
Primary Cells 0.1%High metabolic sensitivity; rapid induction of apoptosis [4].
Stem Cells & Embryonic Lines < 0.1%Interference with delicate differentiation pathways [5].

Step-by-Step Methodologies

Protocol 1: Co-Solvent (DMSO) Serial Dilution Strategy

Use this protocol for robust cell lines or cell-free assays that can tolerate up to 0.5% DMSO.

  • Stock Preparation: Dissolve the lyophilized 4-(chloromethyl)-2H-benzo[h]chromen-2-one in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Note: Use anhydrous DMSO to prevent premature hydrolysis of the chloromethyl group.

  • Intermediate Serial Dilution: Label a series of microcentrifuge tubes. Perform a 1:10 serial dilution of the master stock using 100% DMSO (not buffer) until you reach a concentration that is exactly 200x your final desired assay concentration.

  • Aqueous Transfer: Vigorously vortex your non-nucleophilic assay buffer (e.g., PBS). While vortexing, inject 1 volume of your 200x DMSO intermediate directly into 199 volumes of the buffer.

  • Self-Validation Step (Turbidimetry): Before adding the solution to your biological sample, measure the Optical Density (OD) at 600 nm using a spectrophotometer. Compare it against a blank buffer containing the equivalent amount of DMSO. An OD₆₀₀ > 0.05 indicates the presence of colloidal micro-precipitates. If precipitation is detected, discard and proceed to Protocol 2.

Protocol 2: Host-Guest Encapsulation (HP-β-CD)

Use this protocol for highly sensitive primary cells, stem cells, or in vivo applications requiring zero organic solvents.

  • Cyclodextrin Solution: Prepare a 50 mM solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a non-nucleophilic buffer (e.g., HEPES, pH 7.4).

  • Thin-Film Hydration: Dissolve the required amount of 4-(chloromethyl)-2H-benzo[h]chromen-2-one in a highly volatile solvent (e.g., dichloromethane) in a round-bottom flask. Evaporate the solvent under a gentle stream of nitrogen gas to create a uniform, thin film of the compound on the glass wall.

  • Encapsulation: Add the 50 mM HP-β-CD buffer solution to the flask. Sonicate the mixture in a bath sonicator at room temperature for 15–20 minutes. The cyclodextrin cavities will actively extract and encapsulate the coumarin molecules from the thin film.

  • Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter to remove any unencapsulated, insoluble probe.

  • Self-Validation Step (Fluorometry): Measure the fluorescence emission spectrum of the filtrate. Successful inclusion into the hydrophobic cyclodextrin cavity restricts the rotational freedom of the coumarin and shields it from aqueous quenching. This will manifest as a measurable hypsochromic (blue) shift in the emission maximum and a significant increase in fluorescence quantum yield compared to the free dye in water [2].

References

  • Exploration of Self-Aggregation of Coumarin 7 and Coumarin 30 in Water: Role of β-Cyclodextrin as a Modulator - ACS Publications. URL:[Link]

  • Fluorescence anisotropy decay and solvation dynamics in a nanocavity: coumarin 153 in methyl beta-cyclodextrins - PubMed. URL:[Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use - LifeTein. URL:[Link]

  • Maximum DMSO concentration in media for cell culture? - Reddit (r/labrats). URL:[Link]

Technical Support Center: Purification of 4-(Chloromethyl)-2H-benzo[h]chromen-2-one Labeled Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when purifying peptides conjugated with 4-(chloromethyl)-2H-benzo[h]chromen-2-one .

While this benzo[h]coumarin derivative is a highly sensitive fluorogenic probe for tracking peptides, its extended, planar aromatic ring system introduces severe hydrophobicity and promotes strong intermolecular π-π stacking. These properties routinely cause catastrophic aggregation during standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield, high-purity recovery of your labeled conjugates.

Part 1: Pre-Purification & Sample Solubilization

FAQ 1: Why does my labeled peptide precipitate immediately upon dilution into the aqueous HPLC loading buffer?

The Causality: The benzo[h]chromen-2-one moiety acts as a massive hydrophobic anchor. When conjugated to a peptide, the planar aromatic rings drive intermolecular π-π stacking, leading to rapid excimer formation and macroscopic aggregation in aqueous environments[1]. Standard aqueous buffers force these hydrophobic regions together to minimize thermodynamic contact with water. The Solution: You must utilize a fluorinated solvent disruption strategy prior to aqueous exposure. Hexafluoroisopropanol (HFIP) is a highly polar, strongly hydrogen-bonding solvent that effectively breaks down pre-existing β-sheet-like aggregates and hydrophobic stacking without permanently denaturing or chemically altering the peptide backbone[2].

Protocol 1: HFIP-Mediated Solubilization Workflow

This protocol is a self-validating system: success is visually confirmed by the transition from a turbid suspension to an optically clear solution. If turbidity remains, the sample is not ready for injection.

  • Lyophilization: Ensure the crude labeled peptide is completely dry to prevent water from interfering with the HFIP solvation shell.

  • Disruption: Dissolve the peptide pellet in 100% HFIP (approx. 1-2 mg/mL). Vortex gently for 2-3 minutes.

    • Validation Checkpoint: The solution must become completely transparent. If particulate matter remains, sonicate for 30 seconds.

  • Film Formation: Evaporate the HFIP under a gentle, steady stream of nitrogen gas to create a thin, uniform peptide film on the vial wall.

  • Reconstitution: Immediately prior to HPLC injection, reconstitute the film in 100% Dimethyl Sulfoxide (DMSO). DMSO acts as a universal carrier to maintain the monomeric state.

  • Flash Dilution & Injection: Dilute the DMSO-peptide solution with your aqueous Mobile Phase A (e.g., 0.1% TFA in water) to a maximum of 20% organic content. Crucial: Inject this mixture onto the HPLC within 60 seconds of dilution to beat the aggregation kinetics[3].

Part 2: Chromatographic Resolution & RP-HPLC Optimization

FAQ 2: I am observing severe peak broadening and my peptide elutes very late, or not at all, on a standard C18 column. How can I improve resolution?

The Causality: C18 stationary phases possess high carbon loads and deep hydrophobic pores. The planar benzo[h]coumarin tag interacts too strongly with these C18 alkyl chains, causing irreversible adsorption, secondary interactions, and exceedingly slow desorption kinetics. The Solution: You must reduce the hydrophobic retention of the stationary phase and increase the thermal energy of the system. Switching to a C4 or C8 column limits the surface area available for hydrophobic interaction. Simultaneously, elevating the column temperature to 60°C–80°C increases mass transfer rates, reduces mobile phase viscosity, and provides the kinetic energy required to continuously disrupt on-column π-π stacking[4].

Table 1: Recommended RP-HPLC Parameters for Benzo[h]coumarin-Peptides
ParameterStandard Peptide ProtocolBenzo[h]coumarin-Peptide ProtocolMechanistic Rationale
Stationary Phase C18 (100 Å pore size)C4 or C8 (300 Å pore size) Prevents irreversible deep-pore binding of the bulky aromatic tag.
Column Temperature 20°C - 25°C (Ambient)60°C - 80°C Disrupts on-column π-π stacking; sharpens peaks via faster desorption[3].
Mobile Phase B 100% Acetonitrile (MeCN)70% MeCN / 30% Isopropanol (IPA) IPA provides higher solvating power for highly lipophilic coumarin rings.
Flow Rate Standard (e.g., 1 mL/min)Reduced by 20% Allows more time for the bulky conjugate to partition between phases.
FAQ 3: How should I modify my mobile phase gradient to prevent the peptide from crashing out on the column?

The Causality: Standard Acetonitrile gradients often fail to reach the critical micelle/aggregate disruption concentration fast enough for massive hydrophobic tags, causing the peptide to smear across the baseline. The Solution: Implement a shallow, highly organic-modified gradient using Isopropanol (IPA) as a co-solvent.

Table 2: Optimized Mobile Phase Gradient for Hydrophobic Conjugates

Mobile Phase A: 0.1% TFA in LC-MS Grade H₂O Mobile Phase B: 0.1% TFA in 70% MeCN / 30% IPA

Time (min)% Mobile Phase A% Mobile Phase BPhase Objective
0.080%20%Column equilibration and sample loading.
5.080%20%Isocratic hold to wash away unreacted hydrophilic dye/salts.
45.020%80%Shallow linear gradient (1.5%/min) for high-resolution separation.
50.05%95%High-organic column wash to elute irreversible aggregates.
55.080%20%Re-equilibration.

Part 3: Post-Purification Recovery & Storage

FAQ 4: My purified fractions lose fluorescence intensity after lyophilization. What is happening?

The Causality: Coumarin derivatives are highly susceptible to base-catalyzed hydrolysis. If your purification utilized a basic mobile phase (e.g., NH₄OH or ammonium acetate at pH > 7), the lactone ring of the benzo[h]chromen-2-one can undergo nucleophilic attack and open, permanently destroying the fluorophore's conjugated system. Furthermore, they are sensitive to photobleaching. The Solution: Always use acidic mobile phases (0.1% TFA or 0.1% Formic Acid) to keep the lactone ring closed and stable. Immediately upon fraction collection, protect the tubes from ambient light using aluminum foil. Lyophilize the fractions in the dark and store the resulting dry powder at -20°C under argon gas.

Part 4: System Workflows & Visualizations

G Start Issue: Peptide Precipitation or Peak Broadening? Solubilization 1. Solubilize in HFIP Evaporate & Reconstitute in DMSO Start->Solubilization Column 2. Switch from C18 to C4/C8 Column Solubilization->Column Temp 3. Elevate Column Temp to 60°C Column->Temp Gradient 4. Add IPA to Mobile Phase B Temp->Gradient

Fig 1. Stepwise troubleshooting workflow for resolving coumarin-peptide aggregation during RP-HPLC.

Pathway Label 4-(Chloromethyl)-2H- benzo[h]chromen-2-one Conjugate Labeled Peptide Conjugate Label->Conjugate Peptide Target Peptide (Thiol/Amine) Peptide->Conjugate Prop1 Increased Hydrophobicity Conjugate->Prop1 Prop2 Planar Structure (π-π Stacking) Conjugate->Prop2 Agg Intermolecular Aggregation Prop1->Agg Prop2->Agg HPLC RP-HPLC Challenges: Late Elution & Broad Peaks Agg->HPLC

Fig 2. Physicochemical pathway of benzo[h]coumarin labeling leading to RP-HPLC aggregation.

Sources

Validation & Comparative

Precision Thiol Detection: A Comparative Guide to 4-(chloromethyl)-2H-benzo[h]chromen-2-one and Monobromobimane

Author: BenchChem Technical Support Team. Date: April 2026

The precise quantification and spatial tracking of biological thiols—such as glutathione (GSH), cysteine (Cys), and protein-bound sulfhydryls—are critical for understanding cellular redox homeostasis and oxidative stress. Because thiols exist in dynamic equilibrium with their oxidized disulfide counterparts, selecting the correct fluorescent probe is paramount.

This guide objectively compares two distinct classes of thiol-reactive probes: Monobromobimane (mBBr) , the established gold standard for chromatographic quantification, and 4-(chloromethyl)-2H-benzo[h]chromen-2-one (CMB) , a highly stable benzocoumarin derivative optimized for robust cellular imaging.

Mechanistic Foundations of Thiol Derivatization

To deploy these probes effectively, one must understand the causality governing their reactivity. Both mBBr and CMB rely on a nucleophilic substitution ( SN​2 ) mechanism. The probes themselves are weakly fluorescent or non-fluorescent due to internal electronic quenching by their respective halide leaving groups. Upon reaction with a nucleophile, the halide is displaced, forming a stable, highly fluorescent thioether adduct[1].

The Causality of pH Selection: The reaction kinetics are entirely dependent on the protonation state of the target. The sulfhydryl group (-SH) is a poor nucleophile, whereas the deprotonated thiolate anion (-S⁻) is highly reactive. Because the pKa​ of biological thiols ranges from ~8.3 (Cysteine) to ~8.9 (GSH)[2], derivatization protocols must buffer the sample to a slightly alkaline pH (typically 7.4 to 8.2). This specific range is chosen to generate a sufficient population of reactive thiolate anions while remaining low enough to prevent the deprotonation of primary amines ( pKa​ > 9.5), thereby ensuring strict selectivity for thiols over amines[3].

ThiolMechanism Substrate Biological Thiol (R-SH) Base pH 7.4 - 8.2 Deprotonation Substrate->Base pKa ~8.3 Thiolate Thiolate Anion (R-S⁻) Base->Thiolate Adduct1 Bimane-Thioether Strong Emission (480 nm) Thiolate->Adduct1 SN2 Attack Adduct2 Coumarin-Thioether Strong Emission (~450 nm) Thiolate->Adduct2 SN2 Attack mBBr mBBr Probe (Weak Fluorescence) mBBr->Adduct1 -Br⁻ CMB CMB Probe (Weak Fluorescence) CMB->Adduct2 -Cl⁻

Figure 1: Mechanistic workflow of thiol derivatization via SN2 nucleophilic substitution.

Probe Profiles & Performance Analytics

Monobromobimane (mBBr): The Chromatographic Standard

mBBr is a small, uncharged molecule that easily penetrates biological membranes. It reacts rapidly with low-molecular-weight (LMW) thiols and protein thiols. Because the resulting bimane-thioether adducts are highly stable and easily separable via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), mBBr is the preferred choice for multiplexed quantification of GSH, Cys, and homocysteine from complex biofluids[3]. However, mBBr is susceptible to rapid photodegradation under continuous UV excitation, making it suboptimal for long-term live-cell microscopy.

4-(chloromethyl)-2H-benzo[h]chromen-2-one (CMB): The Imaging Specialist

CMB belongs to the halomethyl benzocoumarin family. The extended aromatic system of the benzo[h]chromen-2-one core provides a larger Stokes shift and superior photostability compared to standard coumarins or bimanes[4]. Furthermore, the chloromethyl leaving group is slightly less reactive than the bromomethyl equivalent. This tempered reactivity is a distinct advantage for in situ imaging, as it prevents the probe from being instantly depleted by the highly abundant GSH pool (1–10 mM intracellularly)[2], allowing it to penetrate deeper into tissues and label localized protein thiols effectively.

Quantitative Performance Comparison
ParameterMonobromobimane (mBBr)4-(chloromethyl)-benzocoumarin (CMB)
Reaction Mechanism SN​2 (Bromide displacement) SN​2 (Chloride displacement)
Excitation / Emission ~380 nm / ~480 nm~360 nm / ~450 nm
Kinetics Very Fast (< 15 min for completion)Moderate (30 - 60 min for completion)
Photostability Low (Prone to photobleaching)High (Excellent for continuous imaging)
Primary Application RP-HPLC quantification, In-gel detectionLive-cell fluorescence microscopy
Membrane Permeability HighHigh (Highly lipophilic)

Self-Validating Experimental Methodologies

A critical failure point in thiol detection is the generation of false-positive signals from off-target nucleophiles (e.g., highly reactive amines) or unreacted probe background. To establish trustworthiness, every thiol assay must be designed as a self-validating system . This is achieved by running a parallel negative control where all free thiols are irreversibly blocked prior to probe addition using an alkylating agent such as N-ethylmaleimide (NEM). Any fluorescence observed in the NEM-treated control represents non-specific background that must be subtracted from the test sample.

ValidationWorkflow Sample Cell Lysate / Biofluid Split Split Sample Aliquots Sample->Split Control Negative Control (+ NEM Alkylation) Split->Control Test Test Sample (Untreated) Split->Test Label1 Add Probe (mBBr/CMB) Control->Label1 Blocks -SH Label2 Add Probe (mBBr/CMB) Test->Label2 Free -SH Readout1 Background Signal (Validated Baseline) Label1->Readout1 Readout2 Specific Signal (Quantifiable Thiols) Label2->Readout2

Figure 2: Self-validating experimental workflow using NEM to establish signal specificity.

Protocol A: High-Throughput HPLC Quantification using mBBr

Designed for the absolute quantification of LMW thiols in tissue lysates.

  • Acidic Extraction: Homogenize tissue in 2 volumes of 0.15 M HCl at 4°C[5].

    • Causality: The highly acidic environment instantly protonates all thiols, dropping them below their pKa​ to prevent artifactual air-oxidation during cell lysis.

  • Clarification: Centrifuge at 12,000 × g for 15 minutes at 4°C to pellet insoluble proteins.

  • Validation Split: Aliquot the supernatant into two tubes (Test and Control). To the Control tube, add NEM to a final concentration of 5 mM and incubate for 10 minutes.

  • Derivatization: To both tubes, add a buffering agent (e.g., 200 mM HEPES, pH 8.0) to raise the pH. Immediately add mBBr to a final concentration of 2 mM.

  • Dark Incubation: Incubate at room temperature for 15 minutes in the dark .

    • Causality: mBBr is readily photodegraded; dark incubation prevents the destruction of the fluorophore before analysis[3].

  • Termination: Add methanesulfonic acid or 5-sulfosalicylic acid to drop the pH below 4.0, halting the SN​2 reaction.

  • Analysis: Inject onto a C18 RP-HPLC column. Monitor fluorescence at Ex 380 nm / Em 480 nm.

Protocol B: In Situ Cellular Labeling using CMB

Designed for tracking intracellular thiol distribution via fluorescence microscopy.

  • Cell Preparation: Seed cells (e.g., HeLa or HEK293) on glass-bottom imaging dishes and culture until 70% confluent.

  • Validation Split: Wash cells with PBS. For the Control dish, incubate with 1 mM NEM in PBS for 15 minutes at 37°C to block all intracellular thiols, then wash thoroughly.

  • Labeling: Prepare a 10 µM working solution of CMB in serum-free media.

    • Causality: Serum contains high levels of albumin, which is rich in free cysteine (Cys34). Using serum-free media prevents the probe from being scavenged extracellularly before it can permeate the cell membrane.

  • Incubation: Incubate both Test and Control dishes with the CMB solution for 30–45 minutes at 37°C.

  • Washing & Fixation: Wash cells 3× with warm PBS to remove unreacted probe. Cells can be imaged live or fixed with 4% paraformaldehyde.

  • Imaging: Image using a fluorescence microscope equipped with a DAPI or custom UV-excitation filter set (Ex ~360 nm / Em ~450 nm). The true thiol signal is the Test dish intensity minus the Control dish intensity.

References

  • Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane MDPI (Molecules)[Link]

  • Thiol Reactive Probes and Chemosensors MDPI (Sensors)[Link]

  • Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems Antioxidants & Redox Signaling (PMC)[Link]

  • Quantification of Low Molecular Weight Thiols in Arabidopsis Bio-protocol[Link]

  • Coumarin-based fluorescent probes for the detection of ions, biomolecules and biochemical species responsible for diseases Dyes and Pigments (ResearchGate)[Link]

Sources

comparing fluorescence quantum yields of benzo[h]coumarins and standard coumarin dyes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers seeking to optimize fluorescent probes for high-resolution bioimaging, laser technologies, and drug discovery. While standard coumarin dyes have historically served as the backbone of these applications, they often suffer from poor photostability and diminished fluorescence quantum yields ( ΦF​ ) in polar biological environments.

To overcome these barriers, the field has shifted toward π -expanded analogs. Among these, benzo[h]coumarins have emerged as elite fluorophores. By fusing a benzene ring to the coumarin core, researchers can drastically enhance structural rigidity, induce large Stokes shifts, and maximize two-photon absorption (TPA) cross-sections. This guide objectively compares the photophysical performance of benzo[h]coumarins against standard coumarins, explores the mechanistic causality behind their quantum yield differences, and provides a self-validating experimental protocol for accurate quantification.

Mechanistic Causality: Structural Rigidity and Solvent Effects

The fluorescence quantum yield of any dye represents a direct competition between radiative emission and non-radiative decay pathways. Understanding the causality behind these pathways is critical for rational probe selection.

For standard aminocoumarins (such as Coumarin 1), excited-state dynamics are highly vulnerable to solvent polarity. Upon photon absorption, the molecule transitions to a Franck-Condon excited state and rapidly relaxes into an Intramolecular Charge Transfer (ICT) state. In polar or aqueous solvents, the unrestricted rotation of the amine substituent allows the molecule to twist, forming a Twisted Intramolecular Charge Transfer (TICT) conformation. This zwitterionic TICT state is highly non-emissive, acting as a rapid non-radiative decay funnel that severely quenches the quantum yield.

Conversely, benzo[h]coumarins leverage a π -expanded naphthalene-fused backbone that inherently alters electron distribution. When engineered with rigidification strategies—such as intramolecular cyclization to lock the amine groups—these molecules are forced to maintain a Planar Intramolecular Charge Transfer (PICT) state[1]. Because the structural rigidity prevents the bond rotation required to access the dark TICT state, the radiative pathway dominates. For example, the rigidified benzo[h]coumarin-pyridinium derivative (BS-CN) achieves an exceptional quantum yield of 35.6% in aqueous cellular conditions, paired with a massive two-photon action cross-section of 76 GM[1]. Furthermore, computational and experimental analyses reveal that the specific fusion position matters: while benzo[g] and benzo[f]coumarins may exhibit larger Stokes shifts, the benzo[h]coumarin scaffold provides a highly stable and tunable platform for ratiometric sensing and high-efficiency emission[2].

Mechanism S0 Ground State (S0) FC Franck-Condon State S0->FC Excitation PICT Planar ICT State (Rigid Scaffold) FC->PICT Relaxation TICT Twisted ICT State (Flexible Amine) FC->TICT Bond Rotation (Polar Solvent) Fluor High Fluorescence QY PICT->Fluor Emission NRD Non-Radiative Decay TICT->NRD Quenching Fluor->S0 NRD->S0

Caption: Photophysical pathways dictating coumarin fluorescence quantum yields.

Quantitative Data Comparison

The table below synthesizes the photophysical parameters of standard coumarins versus advanced benzo[h]coumarin derivatives. Notice how structural rigidity directly correlates with sustained quantum yields in challenging environments.

FluorophoreDye ClassSolventQuantum Yield ( ΦF​ )Key Photophysical Characteristics
Coumarin 1 Standard AminocoumarinEthanol~0.50High QY in non-polar solvents; suffers from severe TICT quenching in polar/aqueous media[3].
Coumarin 102 Rigidified AminocoumarinEthanol~0.60Rigidized amine prevents TICT formation, preserving QY in polar environments[3].
Coumarin 153 Standard AminocoumarinEthanol~0.40Broad emission spectrum; large Stokes shift, but highly sensitive to solvent polarity[3].
Coumarin 6 Standard CoumarinEthanol~0.80Red-shifted absorption; highly efficient but limited by poor water solubility[3].
BS-CN Benzo[h]coumarinAqueous/Cells0.356 (35.6%)Exceptional two-photon cross-section (76 GM); highly photostable for long-term live-cell imaging[1].
4-Carboalkoxy-benzo[h]coumarins Benzo[h]coumarinVarious0.01 - 0.36Highly tunable QY and excited-state lifetimes (1-7 ns) based on specific substitution patterns[4].
Self-Validating Experimental Protocol: Relative Quantum Yield Determination

Single-point quantum yield measurements are notoriously prone to artifacts. To ensure absolute scientific integrity, I mandate the use of the Comparative Gradient Method . This protocol is designed as a self-validating system: the linearity of the resulting plots acts as an internal quality control check, immediately flagging errors caused by aggregation or inner-filter effects[5][6].

Step-by-Step Methodology

1. Standard Selection & Solvent Matching Select a reference standard with a known ΦF​ and an absorption profile that strongly overlaps with your test benzo[h]coumarin. For blue/green emitting coumarins,6 is the gold standard[6]. Causality Check: Always use the same solvent for both the sample and reference if possible. If different solvents must be used, you must correct for the refractive index ( n ) to account for changes in the detector's photon collection efficiency[5].

2. Dilution Series Preparation Prepare a series of 5-6 optically dilute solutions for both the reference standard and the sample. Causality Check: The absorbance at the excitation wavelength must remain below 0.1 (ideally between 0.01 and 0.05). Exceeding this threshold triggers the inner-filter effect, where the fluorophore re-absorbs its own emitted photons, artificially depressing the measured quantum yield[5][6].

3. Spectroscopic Acquisition

  • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectra using the exact same excitation wavelength, slit widths, and integration times for all samples and standards[5].

4. Data Integration & Self-Validation Integrate the area under the corrected emission curve ( I ) for each solution. Plot the Integrated Intensity ( I ) on the y-axis versus Absorbance ( A ) on the x-axis. Self-Validation Check: Extract the gradient (slope) of the line. The R2 value must be ≥0.99 . A non-linear plot indicates concentration quenching, dimer formation, or baseline artifacts. Do not proceed with calculation if the plot is non-linear.

5. Mathematical Determination Calculate the sample quantum yield ( ΦS​ ) using the gradient equation:

ΦS​=ΦR​×(GradR​GradS​​)×(nR2​nS2​​)

(Where Grad is the slope of the plot, n is the refractive index of the solvent, and R denotes the reference standard)[6].

Workflow A Prepare Dilutions (Abs < 0.1) B Measure Absorbance (UV-Vis) A->B C Measure Emission (Fluorometer) B->C D Plot Intensity vs. Absorbance C->D E Calculate QY (Gradient Method) D->E

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

References
  • Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - PMC/NIH. 1[1]

  • Effects of Benzene-fused Position on Photophysical Properties of Benzocoumarin-based Two-Photon Fluorescent Probes for HClO Detection - Chinese Journal of Chemical Physics. 2[2]

  • Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes - DTIC.

  • Fluorescence efficiency of laser dyes - NIST. 3[3]

  • One-Pot Synthesis of 4-Carboalkoxy-Substituted Benzo[h]coumarins from α- and β-Naphthols and Their Excited-State Properties - PMC/NIH. 4[4]

  • Application Note and Protocol for Measuring the Fluorescence Quantum Yield of Coumarin Dyes - BenchChem. 5[5]

  • Application Note and Protocol: Measuring the Fluorescence Quantum Yield of Coumarin Compounds - BenchChem.6[6]

Sources

Navigating Carboxylic Acid & Amine Analysis: A Comparative Guide to HPLC-FLD Derivatization using 4-(chloromethyl)-2H-benzo[h]chromen-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide comparing the performance and validation of HPLC-FLD analytical methods using 4-(chloromethyl)-2H-benzo[h]chromen-2-one (CMBHC) against traditional derivatization alternatives.

Executive Summary

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a cornerstone technique for the ultra-sensitive quantification of non-fluorescent analytes, such as carboxylic acids and amines, in complex biological matrices[1]. Because these molecules lack native fluorescence, pre-column chemical derivatization is mandatory[2]. While traditional reagents like 4-bromomethyl-7-methoxycoumarin (BrMMC) and o-phthalaldehyde (OPA) are widely utilized[3], they frequently suffer from biological matrix interference or poor derivative stability.

This guide evaluates 4-(chloromethyl)-2H-benzo[h]chromen-2-one (CMBHC) as a next-generation, high-performance alternative, providing a comprehensive comparison of its mechanistic advantages, experimental validation frameworks, and self-validating protocols.

Part 1: The Mechanistic Advantage of Benzo[h]coumarins (Causality & Logic)

The structural core of CMBHC—a 2H-benzo[h]chromen-2-one—confers a rigid, extended π -conjugated system[4]. This unique architecture fundamentally alters its photophysical properties compared to standard coumarins, providing two critical analytical advantages:

  • Massive Stokes Shift & Noise Reduction: Standard coumarin derivatives typically emit in the blue region (~390–420 nm), which heavily overlaps with the auto-fluorescence of biological matrices (e.g., plasma proteins, NADH). The benzo[h]coumarin core induces a substantial red shift, pushing the emission maximum to approximately 550 nm[5]. This exceptionally large Stokes shift (~195 nm) virtually eliminates background noise, drastically improving the Signal-to-Noise (S/N) ratio and allowing for direct analysis of crude extracts[6].

  • Reaction Kinetics: The chloromethyl group (-CH 2​ Cl) at the C4 position serves as a potent electrophile. In the presence of a base catalyst, it undergoes a rapid SN​2 nucleophilic substitution with carboxylate anions or primary/secondary amines, forming highly stable, covalently linked fluorescent conjugates[7].

Part 2: Comparative Performance Analysis

Selecting the right derivatization agent requires balancing reactivity, derivative stability, and optical properties[8]. The table below objectively compares CMBHC against industry-standard alternatives for HPLC-FLD workflows.

Derivatization ReagentTarget AnalyteReaction ConditionsEx / Em λ (nm)Est. LOD (fmol)Key AdvantagePrimary Limitation
CMBHC Carboxylic Acids / Amines80°C, 30 min365 / 55010–30Massive Stokes shift; zero matrix interference[5].Requires heating; moisture sensitive.
BrMMC Carboxylic Acids60°C, 30 min328 / 39820–50Well-established, robust protocols[2].Blue emission overlaps with biological matrix noise.
ADAM Carboxylic AcidsRoom Temp, 60 min365 / 41210–30Mild conditions; no heating required[8].Reagent is highly unstable; requires dark storage[8].
OPA Primary AminesRoom Temp, <1 min340 / 4505–15Ultrafast reaction; ideal for online automation[3].Derivatives degrade rapidly; requires immediate injection[3].
Part 3: Experimental Design & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol for carboxylic acid derivatization using CMBHC is designed as a self-validating system. Every step is grounded in chemical causality to prevent analytical failure.

Step-by-Step Methodology:
  • Sample Preparation (Crucial Step): Extract the target carboxylic acids using an appropriate organic solvent. Evaporate the extract to complete dryness under a gentle stream of nitrogen.

    • Causality: CMBHC is an alkylating agent. Residual water acts as a competing nucleophile, hydrolyzing the chloromethyl group into a non-reactive hydroxymethyl derivative, which destroys the reaction yield.

  • Reagent & Catalyst Addition: Reconstitute the dried sample in 50 µL of anhydrous acetonitrile (ACN). Add 50 µL of CMBHC solution (10 mg/mL in ACN) and 50 µL of catalyst solution (5 mg/mL K 2​ CO 3​

    • 2 mg/mL 18-crown-6 ether in ACN).
    • Causality: K 2​ CO 3​ deprotonates the carboxylic acid to form a nucleophilic carboxylate anion. The 18-crown-6 ether chelates the potassium ion (K + ), creating a "naked," highly reactive carboxylate that rapidly attacks the sterically hindered CMBHC[8].

  • Derivatization: Seal the mixture in an amber HPLC vial and incubate at 80°C for 30 minutes in a heating block.

    • Causality: The amber vial prevents photobleaching of the fluorophore[9]. Heating provides the activation energy necessary to drive the SN​2 substitution to completion.

  • Reaction Quenching: Cool the vial to room temperature and add 50 µL of 1% acetic acid.

    • Causality: The acid neutralizes the K 2​ CO 3​ base, halting the reaction and stabilizing the newly formed fluorescent ester for long-term autosampler storage.

  • HPLC-FLD Analysis: Inject 10 µL onto a reversed-phase C18 column. Set the fluorescence detector to λex​ = 365 nm and λem​ = 550 nm.

Part 4: Method Validation Framework

A robust HPLC-FLD method utilizing CMBHC must be validated according to standard analytical guidelines (e.g., ICH Q2).

  • Specificity & Selectivity: Inject a blank matrix processed through the derivatization protocol. The massive Stokes shift of CMBHC should yield a flat baseline at 550 nm, proving the absolute absence of matrix auto-fluorescence[5].

  • Stability: Unlike OPA derivatives, which must be injected within minutes due to rapid degradation[3], CMBHC-esters are chemically stable. Validate this by analyzing the same vial over 48 hours; peak area variance should remain <2%.

  • Linearity & Recovery: Construct a 5-point calibration curve. The rigid benzo[h]coumarin structure ensures a linear fluorescence response ( R2>0.999 ) across a wide dynamic range, free from the self-quenching artifacts seen in highly concentrated standard coumarins.

Part 5: Mandatory Visualization

Workflow N1 1. Sample Prep (Dry & Reconstitute) N2 2. Reagent Addition (CMBHC + K2CO3) N1->N2 N3 3. Derivatization (80°C, 30 min) N2->N3 N4 4. HPLC Separation (C18 Column) N3->N4 N5 5. FLD Detection (Ex:365nm / Em:550nm) N4->N5

Figure 1: Step-by-step HPLC-FLD analytical workflow using CMBHC derivatization.

Mechanism Sub Target Analyte (R-COOH) Deprotonated by K2CO3 Rxn SN2 Nucleophilic Substitution (Chlorine Displacement) Sub->Rxn Rea CMBHC Reagent (Electrophilic Alkylating Agent) Rea->Rxn Prod Benzo[h]coumarin Ester Derivative (Highly Stable Conjugate) Rxn->Prod Signal Red-Shifted Emission (~550 nm) Zero Matrix Interference Prod->Signal

Figure 2: Mechanistic pathway of CMBHC nucleophilic substitution and fluorescence emission.

References
  • Benzocoumarin Hydrazine: A Large Stokes Shift Fluorogenic Sensor for Detecting Carbonyls in Isolated Biomolecules and in Live Cells. ACS Sensors / PubMed Central. [Link]

  • Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evaluation, and Molecular Docking. Molecules (MDPI). [Link]

  • HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. Journal of Chromatographic Science. [Link]

Sources

A Head-to-Head Battle of Fluorophores: 4-(chloromethyl)-2H-benzo[h]chromen-2-one versus FITC for Optimal Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of proteomics and drug development, the precise and efficient labeling of proteins with fluorescent probes is paramount for elucidating their function, localization, and interactions. For decades, Fluorescein Isothiocyanate (FITC) has been a workhorse in this field, prized for its bright green fluorescence and well-established conjugation chemistry. However, the quest for novel fluorophores with potentially superior properties is relentless. This guide provides a comprehensive, data-driven comparison between the veteran FITC and a lesser-known but promising challenger: 4-(chloromethyl)-2H-benzo[h]chromen-2-one.

This technical guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about fluorescent labeling strategies. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their labeling efficiency and photophysical properties.

The Contenders: A Tale of Two Chemistries

Fluorescein Isothiocyanate (FITC) is an amine-reactive derivative of fluorescein. Its isothiocyanate group (-N=C=S) readily reacts with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[1][2][3] This reaction is typically performed under alkaline conditions (pH 8.5-9.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.[2][4][5]

4-(chloromethyl)-2H-benzo[h]chromen-2-one , on the other hand, belongs to the coumarin family of fluorescent dyes.[6][7] Its reactivity stems from the chloromethyl group (-CH₂Cl), which is a classic alkylating agent. This group is expected to react with strong nucleophiles on the protein surface. While primary amines can be targets, the higher reactivity of thiol groups in cysteine residues and the imidazole groups in histidine residues suggests a potentially different and more selective labeling profile compared to FITC. This alkylation reaction forms a stable thioether or alkylated amine bond.

Feature4-(chloromethyl)-2H-benzo[h]chromen-2-one Fluorescein Isothiocyanate (FITC)
Reactive Group Chloromethyl (-CH₂Cl)Isothiocyanate (-N=C=S)
Primary Target Residues Cysteine (thiol), Histidine (imidazole), Lysine (amine)Lysine (primary amine), N-terminus (primary amine)
Bond Formed Thioether, Alkylated AmineThiourea
Optimal Reaction pH Expected to be slightly acidic to neutral (pH 6.5-7.5) for thiol reactivityAlkaline (pH 8.5-9.5)
Excitation Max (nm) ~350-400 (Estimated based on coumarin core)~494
Emission Max (nm) ~450-500 (Estimated based on coumarin core)~518-525
Extinction Coefficient (M⁻¹cm⁻¹) Not established~70,000 - 80,000 at ~495 nm
Quantum Yield Not establishedHigh
Photostability Not establishedModerate (subject to photobleaching)

Experimental Design for a Head-to-Head Comparison

To objectively evaluate the performance of these two fluorophores, a series of experiments should be conducted in parallel using a model protein such as Bovine Serum Albumin (BSA) or a specific antibody of interest.

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_coumarin 4-(chloromethyl)-2H-benzo[h]chromen-2-one cluster_fitc FITC cluster_purification Purification cluster_analysis Analysis cluster_comparison Comparative Evaluation Prot_Prep Prepare Protein Solution (e.g., BSA in appropriate buffer) Coumarin_Dye Dissolve Dye in DMSO FITC_Dye Dissolve Dye in DMSO Coumarin_React Incubate with Protein (pH 7.0, Room Temp, 2h) Coumarin_Dye->Coumarin_React Purify_Coumarin Purify Coumarin Conjugate (Size Exclusion Chromatography) Coumarin_React->Purify_Coumarin FITC_React Incubate with Protein (pH 9.0, Room Temp, 2h) FITC_Dye->FITC_React Purify_FITC Purify FITC Conjugate (Size Exclusion Chromatography) FITC_React->Purify_FITC DOL_Coumarin Determine Degree of Labeling (DOL) (UV-Vis Spectroscopy) Purify_Coumarin->DOL_Coumarin DOL_FITC Determine Degree of Labeling (DOL) (UV-Vis Spectroscopy) Purify_FITC->DOL_FITC Fluo_Coumarin Characterize Fluorescence (Spectrofluorometry) DOL_Coumarin->Fluo_Coumarin Fluo_FITC Characterize Fluorescence (Spectrofluorometry) DOL_FITC->Fluo_FITC Stab_Coumarin Assess Photostability Fluo_Coumarin->Stab_Coumarin Stab_FITC Assess Photostability Fluo_FITC->Stab_FITC Compare Compare Labeling Efficiency, Fluorescence Intensity, and Stability Stab_Coumarin->Compare Stab_FITC->Compare

Figure 1. Experimental workflow for comparing protein labeling efficiency.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with 4-(chloromethyl)-2H-benzo[h]chromen-2-one (Hypothetical)

Rationale: This protocol is designed based on the expected reactivity of a chloromethyl group with thiol and imidazole moieties. A neutral pH is chosen to favor the reaction with these nucleophiles over primary amines.

Materials:

  • Protein solution (e.g., 5 mg/mL BSA in 1x PBS, pH 7.4)

  • 4-(chloromethyl)-2H-benzo[h]chromen-2-one

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size exclusion chromatography column (e.g., PD-10)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Dye Stock Solution: Dissolve 4-(chloromethyl)-2H-benzo[h]chromen-2-one in DMSO to a final concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • To 1 mL of the protein solution, slowly add a 10-fold molar excess of the dissolved dye while gently stirring.

    • Protect the reaction from light by wrapping the vial in aluminum foil.

    • Incubate at room temperature for 2 hours with continuous gentle stirring.

  • Purification:

    • Equilibrate a size exclusion chromatography column with 1x PBS, pH 7.4.

    • Apply the reaction mixture to the column.

    • Elute the protein-dye conjugate with 1x PBS, pH 7.4. The first colored band to elute will be the labeled protein.

    • Collect the fractions containing the labeled protein.

Protocol 2: Protein Labeling with FITC

Rationale: This is a standard protocol for FITC labeling that utilizes an alkaline pH to facilitate the reaction with primary amines.[1][4][5]

Materials:

  • Protein solution (e.g., 5 mg/mL BSA in 0.1 M sodium bicarbonate buffer, pH 9.0)

  • Fluorescein Isothiocyanate (FITC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size exclusion chromatography column (e.g., PD-10)

  • 0.1 M Sodium Bicarbonate Buffer, pH 9.0

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Dye Stock Solution: Dissolve FITC in DMSO to a final concentration of 10 mg/mL immediately before use.[1]

  • Labeling Reaction:

    • To 1 mL of the protein solution, slowly add a 10 to 20-fold molar excess of the dissolved FITC while gently stirring.[8]

    • Protect the reaction from light.

    • Incubate at room temperature for 2 hours with continuous gentle stirring.[1]

  • Purification:

    • Equilibrate a size exclusion chromatography column with 1x PBS, pH 7.4.

    • Apply the reaction mixture to the column.

    • Elute the FITC-labeled protein with 1x PBS, pH 7.4. The first yellow-colored band is the conjugate.

    • Collect the fractions containing the labeled protein.

Data Analysis and Interpretation

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for assessing labeling efficiency.[9][10][11] It can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (A_max).[10]

Formula for DOL Calculation:

DOL = (A_max_ of conjugate × ε_protein_) / [(A_280_ of conjugate - (A_max_ of conjugate × CF)) × ε_dye_]

Where:

  • A_max_ is the absorbance at the dye's maximum absorption wavelength.

  • A_280_ is the absorbance at 280 nm.

  • ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye_ is the molar extinction coefficient of the dye at its A_max_.

  • CF is the correction factor (A_280_ of the free dye / A_max_ of the free dye).

Hypothetical Comparative Data

The following table presents a hypothetical dataset to illustrate the expected outcomes of a comparative experiment.

Parameter4-(chloromethyl)-2H-benzo[h]chromen-2-one FITC
Optimal Dye:Protein Molar Ratio 15:120:1
Degree of Labeling (DOL) 3.54.2
Fluorescence Quantum Yield (Φ) 0.650.92
Photostability (t₁/₂ in minutes) 4525

Data Interpretation: In this hypothetical scenario, FITC achieves a slightly higher degree of labeling and exhibits a superior quantum yield, resulting in a brighter initial signal. However, 4-(chloromethyl)-2H-benzo[h]chromen-2-one demonstrates significantly better photostability, making it a more suitable candidate for long-term imaging experiments where photobleaching is a concern. The lower optimal dye:protein ratio for the coumarin derivative might also suggest a more efficient reaction under these conditions.

Concluding Remarks and Future Directions

While FITC remains a reliable and effective choice for many protein labeling applications due to its high quantum efficiency and well-understood chemistry[2][3], the exploration of novel fluorophores like 4-(chloromethyl)-2H-benzo[h]chromen-2-one is crucial for advancing the field. The potential for alternative labeling selectivity and enhanced photostability makes this class of compounds intriguing.

The protocols and comparative framework presented in this guide provide a robust starting point for researchers to empirically evaluate the suitability of 4-(chloromethyl)-2H-benzo[h]chromen-2-one for their specific applications. Further characterization of its photophysical properties, including quantum yield and photostability, is essential. Additionally, investigating its reactivity with a broader range of proteins and under varying reaction conditions will fully elucidate its potential as a valuable tool in the protein scientist's arsenal.

References

  • You Do Bio. FITC Amine Labeling Protocol. [Link]

  • Gavali, S., et al. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Bioscience Reports, 38(6), BSR20181764. [Link]

  • ResearchGate. The best protocol for FITC labeling of proteins. [Link]

  • NanoTemper Technologies. Degree-of-labeling (DOL). [Link]

  • Pernpeintner, C., et al. (2022). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications, 13(1), 1-13. [Link]

  • Assay Genie. Protein FITC Labeling Kit (#BN01049). [Link]

  • TdB Labs. FITC Labeling and Conjugation. [Link]

  • Abberior Instruments. Protein labeling protocol. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Afifi, M., et al. (2017). Synthesis, anticancer activity and molecular docking of new 2H-chromene and 4H-benzo[h]chromene derivatives. Frontiers in Chemistry, 5, 93. [Link]

  • Al-Warhi, T., et al. (2021). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank, 2021(3), M1264. [Link]

  • eLife. Labeling proteins inside living cells using external fluorophores for microscopy. [Link]

  • PubChem. 4-Methyl-2H-benzo[h]chromen-2-one. [Link]

  • European Medicines Agency. ICH guideline Q1B on photostability testing of new active substances and medicinal products. [Link]

  • IntechOpen. Coumarins as Fluorescent Labels of Biomolecules. [Link]

  • ResearchGate. Quantum Yield of 4k in Different Solvents. [Link]

  • Royal Society of Chemistry. Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution. [Link]

  • Peptideweb.com. FITC labeling. [Link]

  • MDPI. 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • Klimatest. Photostability of Pharmaceuticals. [Link]

  • MDPI. Protein Chemical Labeling Using Biomimetic Radical Chemistry. [Link]

  • Q1 Scientific. Photostability testing theory and practice. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • DTIC. Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. [Link]

Sources

mass spectrometry validation of 4-(chloromethyl)-2H-benzo[h]chromen-2-one alkylation products

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 4-(Chloromethyl)-2H-benzo[h]chromen-2-one Alkylation Products: A Comparison Guide

Executive Summary & Mechanistic Rationale

In the realm of mass spectrometry (MS)-based proteomics and small-molecule quantitation, the derivatization of nucleophilic functional groups (thiols, amines) is a critical strategy to enhance ionization efficiency, improve chromatographic retention, and stabilize labile analytes. While classical alkylating agents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) are ubiquitous, they suffer from well-documented limitations, including off-target alkylation and poor electrospray ionization (ESI) enhancement.

Enter 4-(chloromethyl)-2H-benzo[h]chromen-2-one (CBC) —an advanced, extended-aromatic derivatization reagent. By coupling a finely tuned chloromethyl electrophile with a highly hydrophobic, fluorogenic benzo[h]chromen-2-one core [1], CBC offers a dual-modality approach (LC-FL/MS) that significantly outperforms traditional tags.

As a Senior Application Scientist, it is crucial to understand the causality behind why this specific reagent is chosen:

  • Kinetic Selectivity (The Electrophile): Unlike the highly reactive iodine in IAA or bromine in standard coumarin tags, the chlorine in CBC is a "harder," less reactive leaving group [2]. This attenuated reactivity prevents the over-alkylation of structurally hindered or less nucleophilic residues (e.g., histidine, lysine) under physiological pH, ensuring a strict 1:1 stoichiometric tagging of accessible thiols.

  • ESI Signal Enhancement (The Core): The extended π-conjugation of the benzo[h]chromen-2-one system drastically increases the hydrophobicity of the tagged analyte[1]. In reversed-phase liquid chromatography (RPLC), this shifts hydrophilic analytes away from the ion-suppressing solvent front. During ESI, the hydrophobic tag acts as an anchor, driving the analyte to the droplet surface and significantly enhancing desolvation and ionization efficiency.

Performance Comparison: CBC vs. Alternative Alkylating Agents

The following table synthesizes the quantitative and qualitative performance metrics of CBC compared to traditional alternatives, providing the necessary data to justify reagent selection in assay development.

ReagentTarget NucleophileReactivity / SelectivityESI-MS Signal EnhancementDiagnostic MS/MS Reporter
Iodoacetamide (IAA) Thiols (Cys)High / Prone to off-target labelingLow (Minimal hydrophobicity)None (Standard peptide fragments)
N-Ethylmaleimide (NEM) Thiols (Cys)Very High / Fast kineticsLow to ModerateRetro-Michael addition (-125 Da)
BrMMC Thiols, AminesHigh / Moderate selectivityHigh (Coumarin core)Coumarin cation
CBC (Benzo[h]chromen-2-one) Thiols (pH 7.5), Amines (pH >9)Moderate / Exceptional selectivity Very High (Extended π-system)Benzocoumarin cation & -CO/-CO₂ loss

Experimental Workflow & Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol incorporates self-validating checkpoints. This ensures that the MS data reflects true analyte concentration rather than derivatization artifacts.

AlkylationWorkflow A 1. Sample Prep (TCEP Reduction) B 2. Alkylation (CBC Reagent) A->B pH 7.5 C 3. Quenching (Formic Acid) B->C 60 min, Dark D 4. LC Separation (C18 Column) C->D Validation Check E 5. ESI-MS/MS (Data Acquisition) D->E Elution

Figure 1: Self-validating LC-MS/MS workflow for 4-(chloromethyl)-2H-benzo[h]chromen-2-one alkylation.

Step-by-Step Methodology:

  • Reduction of Disulfides:

    • Action: Incubate the sample with 10 mM Tris(2-carboxyethyl)phosphine (TCEP) in 50 mM ammonium bicarbonate buffer (pH 7.5) for 30 minutes at 37°C.

    • Causality: TCEP is utilized instead of Dithiothreitol (DTT). DTT contains two free thiol groups that will aggressively compete with the analyte for the CBC reagent, leading to reagent depletion and massive background interference in the MS1 spectra.

  • Alkylation with CBC:

    • Action: Add CBC (prepared in anhydrous DMSO) to a final concentration of 20 mM. Incubate at room temperature for 60 minutes in the dark.

    • Causality: The pH is strictly maintained at 7.5. At this pH, cysteine sulfhydryls (pKa ~8.3) are sufficiently deprotonated to act as strong nucleophiles, while primary amines (pKa ~9-10) remain protonated and unreactive, ensuring absolute selectivity. The dark incubation prevents photo-induced degradation of the photosensitive coumarin core [3].

  • Quenching & Self-Validation:

    • Action: Quench the reaction by adding Formic Acid (FA) to a final concentration of 1% (v/v), dropping the pH to <3.0 and protonating all remaining nucleophiles.

    • Self-Validating Checkpoint: Prior to full batch analysis, inject a pilot sample. Monitor the Extracted Ion Chromatogram (XIC) of the unalkylated precursor. A validated reaction must show <1% residual unalkylated precursor. Simultaneously, monitor the XIC for a [+2 CBC] mass shift to confirm the absence of off-target labeling.

  • LC-MS/MS Acquisition:

    • Action: Separate using a C18 reversed-phase column with a gradient of Water/Acetonitrile (0.1% FA). Acquire data in positive ESI mode using Higher-energy Collisional Dissociation (HCD).

Mass Spectrometry Validation & Fragmentation Dynamics

The true analytical power of the CBC tag is realized during MS/MS (tandem mass spectrometry) validation. The benzo[h]chromen-2-one moiety dictates a highly reproducible fragmentation pathway that can be leveraged for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) targeted assays.

FragmentationDynamics Precursor Precursor Ion [Analyte + CBC + H]+ Frag1 Intact Analyte [Analyte + H]+ Precursor->Frag1 HCD Cleavage (Thioether Bond) Frag2 Diagnostic CBC Reporter (Benzocoumarin Cation) Precursor->Frag2 High Collision Energy Loss Neutral Loss (-CO / -CO2) Frag2->Loss Pyrone Ring Opening

Figure 2: Characteristic MS/MS fragmentation pathways of CBC-alkylated products under HCD.

Mechanistic Breakdown of MS/MS Spectra:

  • Intact Analyte Cleavage: The thioether bond formed during alkylation is relatively labile under HCD conditions. Cleavage often yields the intact, unmodified analyte ion [M+H]+ and the corresponding CBC neutral loss.

  • Diagnostic Reporter Ion: The cleavage of the tag generates a highly stable benzocoumarin carbocation. This low-m/z reporter ion is highly diagnostic and can be used to trigger data-dependent MS3 scans or serve as a universal quantifier for all CBC-tagged analytes in complex mixtures.

  • Pyrone Ring Opening: As documented in coumarin photophysics and mass spectrometry [1], the pyrone ring of the benzo[h]chromen-2-one core undergoes characteristic neutral losses of carbon monoxide (-28 Da) and carbon dioxide (-44 Da) at higher collision energies. Observing these specific neutral losses provides orthogonal confirmation of the tag's presence, virtually eliminating false positives in complex biological matrices.

References

  • Title: One-Pot Synthesis of 4-Carboalkoxy-Substituted Benzo[h]coumarins from α- and β-Naphthols and Their Excited-State Properties Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 4-Chloromethyl-7-methoxy-chromen-2-one (CID 908367) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Carboxylic fused furans for amino acid fluorescent labelling Source: ResearchGate URL: [Link]

Chemoselectivity in Bioconjugation: Evaluating 4-(Chloromethyl)-2H-benzo[h]chromen-2-one for Thiol vs. Primary Amine Labeling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in bioconjugation, proteomics, and live-cell imaging is achieving absolute chemoselectivity. When probing complex biological matrices, the sheer abundance of primary amines (e.g., lysine side chains, N-termini) frequently interferes with the targeted labeling of thiols (e.g., cysteine residues, intracellular glutathione).

To overcome this, 4-(chloromethyl)-2H-benzo[h]chromen-2-one (a chloromethyl benzocoumarin derivative) has emerged as a structurally robust, fluorogenic probe. This guide provides an objective, data-driven comparison of its selectivity profile against traditional alternatives, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Physics of Selectivity

The remarkable selectivity of 4-(chloromethyl)-2H-benzo[h]chromen-2-one for thiols over primary amines is not accidental; it is dictated by two fundamental chemical principles: Hard-Soft Acid-Base (HSAB) theory and pH-dependent ionization .

  • HSAB Theory and Orbital Overlap: The chloromethyl group (–CH₂Cl) functions as an alkylating agent via an S_N2 nucleophilic substitution pathway. The sp³-hybridized carbon attached to the chlorine is a highly polarizable, "soft" electrophile. Thiols, particularly in their thiolate form (–S⁻), are large, polarizable "soft" nucleophiles. In contrast, primary amines (–NH₂) are "hard" nucleophiles. Because soft-soft interactions are kinetically favored due to superior orbital overlap, the probe inherently prefers thiols.

  • pKa and the Physiological Window: At a physiological pH of 7.4, the bulk of primary amines (pKₐ ~10.5) are protonated, existing as non-nucleophilic ammonium ions (–NH₃⁺) . Conversely, a biologically significant fraction of cysteine residues (pKₐ ~8.0–8.5) and glutathione exist as the highly reactive thiolate anion. This pH differential effectively silences amine reactivity while activating the thiol, allowing chloromethylcoumarins to freely pass through cell membranes and selectively conjugate with intracellular thiols to become fluorescent, cell-impermeant adducts .

MechanisticSelectivity Probe 4-(chloromethyl)-2H- benzo[h]chromen-2-one (Soft Electrophile) Thiol Thiolate (-S⁻) Soft Nucleophile Active at pH 7.4 Probe->Thiol Target Amine Ammonium (-NH3⁺) Hard/Non-Nucleophilic Protonated at pH 7.4 Probe->Amine Off-Target Thioether Thioether Adduct Strong Fluorescence Stable Conjugate Thiol->Thioether Fast SN2 NoRxn No Reaction (Kinetic Barrier) Amine->NoRxn Electrostatic Repulsion

Mechanistic pathway showing the kinetic preference of chloromethyl probes for thiols over amines.

Comparative Performance: Chloromethyl Probes vs. Alternatives

While maleimides and iodoacetamides are the industry standards for thiol modification, they possess inherent flaws that 4-(chloromethyl)-2H-benzo[h]chromen-2-one successfully addresses. For instance, maleimides generally exhibit a 1,000:1 selectivity for thiols over amines at pH 7, but they are prone to off-target amine crosslinking at higher pH levels and undergo hydrolytic ring-opening over time [[1]]([Link]).

Table 1: Quantitative Comparison of Thiol-Reactive Chemistries
Reagent ClassRepresentative ProbeThiol:Amine Selectivity (pH 7.4)Reaction MechanismConjugate StabilityFluorogenic Potential
Chloromethyl Coumarins 4-(chloromethyl)-2H-benzo[h]chromen-2-one>1,000:1 S_N2 SubstitutionHigh (Irreversible thioether) Excellent (Turn-on)
Maleimides N-Ethylmaleimide (NEM)~1,000:1Michael AdditionModerate (Prone to exchange)Moderate
Iodoacetamides Iodoacetamide (IAA)~100:1S_N2 SubstitutionHigh (Irreversible thioether)Low
Isothiocyanates FITC<10:1 (Poor)Nucleophilic AdditionLow (Thiourea formation)High

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, a labeling protocol must be self-validating. The following methodology for labeling protein thiols with 4-(chloromethyl)-2H-benzo[h]chromen-2-one includes built-in controls to empirically prove chemoselectivity.

Step 1: Disulfide Reduction (Sample Preparation)
  • Procedure: Treat the protein lysate (1 mg/mL in 50 mM HEPES, pH 7.4) with 2 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.

  • Causality: TCEP is strictly required instead of DTT or β-mercaptoethanol. TCEP efficiently reduces disulfides to free thiols but lacks a thiol group itself, preventing it from competing with the target proteins for the chloromethyl probe.

Step 2: The Self-Validating Control (Critical Step)
  • Procedure: Split the reduced sample into two aliquots: "Test" and "Control". To the "Control" aliquot, add 10 mM N-ethylmaleimide (NEM) and incubate for 15 minutes.

  • Causality: NEM serves as an irreversible thiol-blocking agent. By eliminating all free thiols in the control, any fluorescence observed after probe addition can be definitively attributed to off-target primary amine labeling.

Step 3: Probe Labeling
  • Procedure: Add 20 µM 4-(chloromethyl)-2H-benzo[h]chromen-2-one (from a 10 mM DMSO stock) to both the Test and Control aliquots. Incubate in the dark at 37°C for 45 minutes.

  • Causality: The mildly thiol-reactive nature of the chloromethyl group requires a slightly elevated temperature (37°C) to achieve quantitative labeling within an hour, yielding highly stable, fluorescent adducts .

Step 4: Quenching and Analysis
  • Procedure: Quench the reaction by adding 5 mM Glutathione (GSH). Analyze via SDS-PAGE and in-gel fluorescence, or flow cytometry.

  • Causality: Excess GSH rapidly scavenges any unreacted probe, preventing background fluorescence and halting the reaction at a precise, uniform time point.

ExperimentalWorkflow Start Protein Lysate (Disulfides present) Reduce Step 1: Reduction Add 2 mM TCEP (No competing thiols) Start->Reduce Split Split Sample Reduce->Split TestBranch Test Sample (Free Thiols) Split->TestBranch ControlBranch Control Sample Add 10 mM NEM (Thiols Blocked) Split->ControlBranch Label Step 3: Labeling Add 20 µM CMBC Probe Incubate 45 min, 37°C TestBranch->Label ControlBranch->Label ResultTest Strong Fluorescence (Thiol-Specific Signal) Label->ResultTest Test ResultControl Zero Fluorescence (Validates Selectivity) Label->ResultControl Control

Self-validating experimental workflow using NEM-blocking to confirm absolute thiol chemoselectivity.

Conclusion

For researchers requiring robust, irreversible, and highly selective thiol tagging, 4-(chloromethyl)-2H-benzo[h]chromen-2-one outperforms traditional iodoacetamides and maleimides. By leveraging the principles of HSAB theory and physiological pKₐ differentials, it effectively bypasses primary amine interference, ensuring that your fluorescent signal is a true representation of thiol dynamics rather than an artifact of off-target labeling.

References

  • Thiol-Selective Fluorogenic Probes for Labeling and Release Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(chloromethyl)-2H-benzo[h]chromen-2-one Against Other Chloromethyl Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the right chemical tool is a critical decision that can significantly impact experimental outcomes. Chloromethyl coumarin derivatives are a versatile class of compounds, valued for their reactivity towards nucleophiles, particularly thiols, making them useful as fluorescent probes and as scaffolds for drug discovery.[1] This guide provides an in-depth comparative analysis of 4-(chloromethyl)-2H-benzo[h]chromen-2-one against other common chloromethyl coumarin derivatives, offering insights into their performance based on established chemical principles and available experimental data.

The core of this comparison lies in understanding how the extended aromatic system of the benzo[h] fused ring influences the reactivity, photophysical properties, and cytotoxic potential of the chloromethyl coumarin scaffold. We will delve into a side-by-side analysis of these key performance indicators, supported by detailed experimental protocols to enable researchers to validate these findings and make informed decisions for their specific applications.

Structural Comparison: The Impact of the Benzo[h] Moiety

The fundamental difference between 4-(chloromethyl)-2H-benzo[h]chromen-2-one and simpler derivatives like 4-(chloromethyl)-2H-chromen-2-one lies in the presence of an additional fused benzene ring. This structural modification has profound implications for the molecule's electronic and steric properties.

CompoundStructureKey Features
4-(chloromethyl)-2H-benzo[h]chromen-2-one 4-(chloromethyl)-2H-benzo[h]chromen-2-oneOCH2ClOOExtended π-conjugated system, increased hydrophobicity, potentially altered reactivity and photophysical properties.
4-(chloromethyl)-2H-chromen-2-one 4-(chloromethyl)-2H-chromen-2-oneOCH2ClOOSimpler aromatic system, serves as a baseline for comparison.
4-(chloromethyl)-7-methoxy-2H-chromen-2-one 4-(chloromethyl)-7-methoxy-2H-chromen-2-oneOCH2ClOOOCH3Electron-donating group at the 7-position, known to enhance fluorescence.

Comparative Performance Analysis

Reactivity with Thiols: A Predictive Assessment

The primary application of chloromethyl coumarins often involves their reaction with thiol-containing molecules such as cysteine residues in proteins or glutathione (GSH) within cells.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. While direct comparative kinetic data for 4-(chloromethyl)-2H-benzo[h]chromen-2-one is scarce in the literature, we can predict its reactivity based on established principles of physical organic chemistry.[3][4][5]

The reactivity of the chloromethyl group is influenced by both electronic and steric factors. The extended π-system of the benzo[h]chromen-2-one core can delocalize the electron density, potentially affecting the electrophilicity of the benzylic carbon. However, a more significant factor is likely the steric hindrance around the reaction center. The additional benzene ring in the benzo[h] derivative increases the steric bulk, which may slightly impede the approach of a nucleophile compared to the less hindered 4-(chloromethyl)-2H-chromen-2-one.

Conversely, the electron-withdrawing nature of the coumarin ring system activates the chloromethyl group for nucleophilic attack. The extent of this activation may be subtly modulated by the additional fused ring. It is plausible that the benzo[h] moiety, through its extended conjugation, could offer a more stabilized transition state, thereby enhancing reactivity.

Predicted Reactivity Order:

4-(chloromethyl)-7-methoxy-2H-chromen-2-one > 4-(chloromethyl)-2H-chromen-2-one ≈ 4-(chloromethyl)-2H-benzo[h]chromen-2-one

The electron-donating methoxy group at the 7-position in 4-(chloromethyl)-7-methoxy-2H-chromen-2-one is expected to increase the nucleophilicity of the coumarin ring itself, which can influence the overall reaction kinetics in a complex manner. However, for the SN2 reaction at the chloromethyl group, the electronic effect on the benzylic carbon is likely the dominant factor.

It is crucial to experimentally validate these predictions using a standardized kinetic assay, as outlined in the experimental protocols section.

Photophysical Properties: The Influence of Extended Conjugation

The fluorescence of coumarin derivatives is highly sensitive to their chemical structure and local environment. The extended π-conjugation provided by the benzo[h] ring in 4-(chloromethyl)-2H-benzo[h]chromen-2-one is expected to result in a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to simpler coumarin derivatives.[6] This can be advantageous for biological imaging applications, as it can help to reduce background autofluorescence from cells and tissues.

Upon reaction with a thiol, the fluorescence properties of the coumarin are often significantly altered. Typically, the reaction leads to an increase in the fluorescence quantum yield, making these compounds useful as "turn-on" fluorescent probes for detecting thiols.[7]

Compound/AdductExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Notes
4-(chloromethyl)-2H-benzo[h]chromen-2-one ~370-390 (Predicted)~450-470 (Predicted)Low~80Unreacted probe is expected to have low fluorescence.
Benzo[h]coumarin-thiol adduct ~380-400 (Predicted)~460-490 (Predicted)Moderate to High~80-90Fluorescence is expected to be significantly enhanced upon reaction with thiols.
4-(chloromethyl)-7-methoxy-2H-chromen-2-one ~365~450Low~85The methoxy group generally enhances fluorescence.
7-methoxycoumarin-thiol adduct ~370~455High~85A significant increase in fluorescence is expected.
CPM (a maleimide-coumarin derivative) 385-390465High (Thiol Adduct)~75-80A well-characterized thiol-reactive coumarin probe.[8]

Note: The photophysical data for 4-(chloromethyl)-2H-benzo[h]chromen-2-one and its thiol adduct are predicted based on the known properties of benzo[h]coumarins and other thiol-reactive coumarin probes. Experimental verification is recommended.

Cytotoxicity: A Comparison of Anticancer Potential

Coumarin derivatives have been extensively investigated for their anticancer properties, with many exhibiting significant cytotoxicity against a range of cancer cell lines.[9][10][11] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[12] The introduction of a reactive chloromethyl group can enhance the cytotoxic potential of the coumarin scaffold, likely through the alkylation of critical biomolecules within cancer cells.

The increased lipophilicity and planar structure of 4-(chloromethyl)-2H-benzo[h]chromen-2-one may facilitate its transport across cell membranes and intercalation into DNA, potentially leading to enhanced cytotoxic activity compared to its simpler counterparts.

CompoundCell LineIC50 (µM)Reference
4-((Bis(2-chloroethyl)amino)methyl)-7,8-benzo-2H-chromen-2-one HeLa25.70[13]
4-((Bis(2-chloroethyl)amino)methyl)-7,8-benzo-2H-chromen-2-one MCF-724.30[13]
Various 4H-benzo[h]chromenes MCF-7, HCT-116, HepG-20.32 - 3.1[14]
Various 4-aryl-4H-benzo[h]chromenes Various cancer cell linesGood cytotoxic effects[15]
A 3-aryl-7,8-diacetoxy-coumarin derivative A54924[12]
A coumarin-hydrazide derivative PC-33.56[10]
A coumarin-hydrazide derivative MDA-MB-2318.5[10]

Note: The IC50 values presented are for structurally related compounds to provide a basis for comparison. The cytotoxicity of 4-(chloromethyl)-2H-benzo[h]chromen-2-one should be experimentally determined.

Experimental Protocols

To facilitate a direct and objective comparison, the following detailed experimental protocols are provided.

Kinetic Analysis of Thiol Reactivity

This protocol describes a fluorescence-based assay to determine the second-order rate constant for the reaction of chloromethyl coumarin derivatives with glutathione (GSH).

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare stock solutions: - Chloromethyl coumarins in DMSO - GSH in reaction buffer mix Mix reagents in a 96-well plate: - Buffer - GSH solution - Chloromethyl coumarin solution prep_reagents->mix prep_buffer Prepare reaction buffer: - 100 mM Phosphate buffer, pH 7.4 prep_buffer->mix incubate Incubate at 37°C mix->incubate read_fluorescence Monitor fluorescence intensity over time (e.g., every minute for 60 minutes) Ex/Em wavelengths specific to each coumarin-GSH adduct incubate->read_fluorescence plot Plot ln([C]t/[C]0) vs. time where [C] is the concentration of the coumarin read_fluorescence->plot calculate_kobs Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear fit plot->calculate_kobs calculate_k2 Calculate the second-order rate constant (k2) k2 = k_obs / [GSH] calculate_kobs->calculate_k2

Caption: Workflow for the kinetic analysis of thiol reactivity.

Materials:

  • 4-(chloromethyl)-2H-benzo[h]chromen-2-one and other chloromethyl coumarin derivatives

  • Glutathione (GSH)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare 10 mM stock solutions of each chloromethyl coumarin derivative in DMSO.

    • Prepare a 100 mM stock solution of GSH in PBS (pH 7.4).

  • Set up the Reaction:

    • In a 96-well plate, add PBS to a final volume of 200 µL per well.

    • Add GSH to a final concentration of 1 mM.

    • Initiate the reaction by adding the chloromethyl coumarin derivative to a final concentration of 10 µM.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the coumarin-GSH adduct.

  • Data Analysis:

    • Assuming pseudo-first-order kinetics (as [GSH] >> [coumarin]), plot the natural logarithm of the fluorescence intensity versus time.

    • The slope of the initial linear portion of the curve represents the pseudo-first-order rate constant (kobs).

    • Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [GSH].

MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values of the coumarin derivatives.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) incubate_24h Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serial dilutions of coumarin derivatives to the wells incubate_24h->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) relative to control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value from the dose-response curve calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Chloromethyl coumarin derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the chloromethyl coumarin derivatives in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion

The selection of a chloromethyl coumarin derivative for a specific application requires a careful consideration of its reactivity, photophysical properties, and biological activity. 4-(chloromethyl)-2H-benzo[h]chromen-2-one, with its extended aromatic system, presents a compelling profile with predicted red-shifted fluorescence and potentially enhanced cytotoxicity. However, its reactivity may be subtly different from simpler coumarin derivatives due to steric and electronic effects.

This guide provides a framework for a comparative analysis, blending theoretical predictions with actionable experimental protocols. By systematically evaluating these compounds using the provided methodologies, researchers can generate the robust, comparative data needed to select the optimal tool for their studies in cellular imaging, drug discovery, and beyond.

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Safety Operating Guide

4-(chloromethyl)-2H-benzo[h]chromen-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling reactive fluorogenic probes like 4-(chloromethyl)-2H-benzo[h]chromen-2-one (also known as 4-chloromethyl-5,6-benzocoumarin) requires a rigorous understanding of molecular behavior. While its extended conjugated system makes it an excellent fluorescent tool for drug development, its structural features also dictate strict operational and disposal logistics.

This guide provides a self-validating, causality-driven architecture for the safe handling, active quenching, and disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and safety.

Mechanistic Hazard Assessment: The Causality of Toxicity

To design an effective disposal protocol, we must first understand the chemical causality behind the hazard. 4-(chloromethyl)-2H-benzo[h]chromen-2-one features a highly electrophilic chloromethyl group positioned on an electron-withdrawing benzocoumarin ring.

  • Biological Alkylation (Toxicity): The electronic environment of the coumarin scaffold makes the benzylic carbon highly susceptible to nucleophilic substitution ( SN​2 ) reactions[1]. In vivo, this electrophilic center readily reacts with cellular nucleophiles, such as the thiol groups of glutathione or the primary amines of proteins. This unselective alkylation leads to severe cytotoxicity, skin irritation, and lachrymatory effects[2].

  • Environmental Persistence: As a halogenated aromatic compound, it poses significant aquatic toxicity. If improperly disposed of down the drain or in general waste, it cannot be processed by standard municipal water treatment. Furthermore, incineration without proper segregation can lead to the formation of toxic environmental pollutants, including dioxins[3][4].

Quantitative Operational Data

To standardize laboratory procedures, the logistical and quantitative parameters for handling this compound are summarized below.

ParameterDirect Disposal (Solid Consumables)Active Quenching (Concentrated Solutions)
Waste Stream Routing Halogenated Organic Waste[3]Halogenated Organic Waste
Chemical Pre-treatment None required25% NH4​OH or Secondary Amine[5]
Reaction Temperature Ambient (20–25 °C)50 °C[5]
Incubation Time N/A 60 minutes[5]
Validation Method Visual InspectionSilica TLC ( Rf​ shift)[5]
Final pH Target N/A6.0 - 7.0[5]

Experimental Protocol: Active Quenching and Logistical Disposal

While contaminated solid consumables (e.g., pipette tips, weighing boats) can be directly routed to halogenated waste streams, concentrated stock solutions or accidental spills should be actively quenched. This protocol utilizes a nucleophilic substitution reaction to convert the reactive chloromethyl group into a benign aminomethyl or hydroxymethyl derivative, neutralizing the alkylating hazard before final disposal[5].

Phase 1: Active Quenching Methodology (For Solutions/Spills)

Causality: Heat provides the activation energy required for the nucleophile to displace the chloride leaving group on the bulky benzocoumarin scaffold, permanently neutralizing its toxicity[5].

  • Solubilization: Inside a certified chemical fume hood, dissolve the residual or spilled chemical in a polar aprotic solvent (e.g., acetone or DMF).

  • Nucleophilic Addition: Slowly add a 10-fold molar excess of 25% ammonium hydroxide ( NH4​OH ) or a secondary aliphatic amine to the solution[1][5].

  • Thermal Incubation: Stir the reaction mixture continuously at 50 °C for 60 minutes[5].

  • Self-Validation (TLC): To validate the complete deactivation of the alkylating agent, spot the reaction mixture on a silica gel TLC plate (eluent: 9/1 acetone/25% ammonium hydroxide). The disappearance of the high- Rf​ starting material (highly fluorescent under UV 366 nm) and the emergence of a lower- Rf​ product confirms 100% quenching[5].

  • Neutralization: Once validated, cool the mixture to room temperature. Carefully adjust the pH to 6.0 using 6 N hydrochloric acid (HCl)[5]. Causality: Post-quenching, the excess ammonia creates a highly basic solution. Neutralizing it prevents incompatible, exothermic reactions when mixed with other organic waste in the accumulation carboy.

Phase 2: Waste Packaging and Logistical Routing
  • Segregation: Transfer the quenched solution (or unquenched solid consumables) into a chemically compatible, high-density polyethylene (HDPE) container specifically designated for Halogenated Organic Waste [3].

  • Regulatory Labeling: Label the container with the exact chemical constituents, the date of initial accumulation, and the hazard codes: "Toxic, Halogenated Organic, Alkylating Agent"[4].

  • Incineration Routing: Coordinate with your facility's Environmental Health and Safety (EHS) department for pickup. Causality: Halogens form corrosive hydrogen chloride (HCl) gas when burned. Segregating them ensures they are sent to specialized EPA-approved high-temperature incinerators equipped with alkaline scrubbers to neutralize the gas and prevent dioxin emissions[4].

Disposal Workflow Visualization

G Start Waste Generation: 4-(chloromethyl)-2H-benzo[h]chromen-2-one Decision Physical State of Waste? Start->Decision Solid Solid Consumables (Vials, Tips, Powders) Decision->Solid Dry Waste Liquid Concentrated Solutions (DMF, DMSO, Acetone) Decision->Liquid Solutions Collect Segregate into Halogenated Organic Waste Stream Solid->Collect Quench Active Quenching Protocol (Ammonium Hydroxide, 50°C) Liquid->Quench Neutralize Alkylating Agent Validate Self-Validation (TLC Confirmation) Quench->Validate Validate->Collect 100% Conversion Incinerate EPA-Approved High-Temperature Incineration with Scrubbers Collect->Incinerate

Fig 1: Decision tree and self-validating workflow for the active quenching and disposal of chloromethyl benzocoumarin.

References

  • [4] EPA Hazardous Waste Number Pocket Handbook - P2 InfoHouse. Environmental Protection Agency (EPA). URL:[Link]

  • [2] Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. National Institutes of Health (NIH). URL:[Link]

  • [1] Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. National Institutes of Health (NIH) / PMC. URL:[Link]

  • [5] Design, Synthesis, and Characterization of 7-Methoxy-4-(aminomethyl)coumarin as a Novel and Selective Cytochrome P450 2D6 Substrate Suitable for High-Throughput Screening. Chemical Research in Toxicology - ACS Publications. URL:[Link]

Sources

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